Cobicistat
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143269 | |
| Record name | Cobicistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004316-88-4 | |
| Record name | Cobicistat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobicistat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobicistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobicistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBICISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action
Cytochrome P450 3A (CYP3A) Inhibition
Cobicistat is a potent inhibitor of CYP3A enzymes, which are predominantly expressed in the liver and intestines and play a crucial role in the metabolism of a wide range of drugs. drugbank.comtga.gov.aupatsnap.compediatriconcall.com By inhibiting CYP3A-mediated metabolism, this compound effectively increases the plasma concentrations and prolongs the half-lives of co-administered drugs that are substrates for these enzymes. drugbank.comtga.gov.aupatsnap.comeuropa.eupediatriconcall.com
Mechanism-Based Inhibition Kinetics of CYP3A
This compound functions as a mechanism-based inhibitor of CYP3A isoforms. drugbank.comtga.gov.aupediatriconcall.comnih.gov This type of inhibition involves the inhibitor being metabolized by the enzyme to a reactive intermediate that then binds irreversibly to the enzyme, leading to its inactivation. nih.gov The inhibitory potency of this compound is dependent on its metabolism by CYP3A. nih.gov Studies have shown that this compound inactivates CYP3A in a time- and concentration-dependent manner, similar to ritonavir (B1064). nih.gov
Research using recombinant CYP3A4 and human hepatic microsomes has provided kinetic parameters for the inactivation of CYP3A by this compound. The inactivation kinetic parameters, kinact and KI, for this compound have been reported to range from 0.14 to 0.45 min⁻¹ and 0.04 to 0.38 μM, respectively, when using midazolam as the CYP3A substrate. nih.gov These values suggest a potent inhibitory effect on CYP3A activity. nih.gov The mechanism-based inhibition implies that sustained CYP3A inhibition can be achieved even after this compound is cleared from the body, as the recovery of enzyme activity depends on the synthesis of new CYP3A enzymes. nih.gov
Here is a table summarizing representative inactivation kinetic parameters for this compound:
| Enzyme Source | Substrate | kinact (min⁻¹) | KI (μM) | Citation |
| Recombinant CYP3A4 | Midazolam | 0.14 - 0.45 | 0.04 - 0.38 | nih.gov |
| Human Hepatic Microsomes | Midazolam | 0.14 - 0.45 | 0.04 - 0.38 | nih.gov |
Selectivity of CYP3A Inhibition: Comparative Enzymatic Profiling
This compound is characterized by its selective inhibition of CYP3A enzymes. nih.govtga.gov.aupatsnap.comdovepress.com Compared to other pharmacokinetic enhancers like ritonavir, this compound exhibits a more focused inhibitory profile on CYP isoforms. nih.govdovepress.comnih.govtga.gov.aunih.govmdpi.comoup.com While ritonavir is known to inhibit and/or induce several CYP enzymes, this compound shows weak or no significant inhibition of many other CYP isoforms at clinically relevant concentrations. nih.govdovepress.comnih.goveuropa.eutga.gov.aunih.govmdpi.comoup.com
Specifically, studies have indicated that this compound is a weak inhibitor of CYP2D6 and does not significantly inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2C19 at concentrations likely to be achieved clinically. nih.govdovepress.comnih.goveuropa.eui-base.infotga.gov.auoup.com This selectivity contributes to a potentially more favorable drug-drug interaction profile compared to less selective inhibitors. nih.govpatsnap.comtga.gov.aunih.govmdpi.comoup.comresearchgate.net
A comparison of this compound's inhibitory effects on various CYP enzymes relative to ritonavir highlights this selectivity:
| CYP Enzyme | This compound Inhibition | Ritonavir Inhibition | Citation |
| CYP3A | Potent Inhibitor | Potent Inhibitor | nih.govtga.gov.audovepress.comnih.govnih.govoup.com |
| CYP2D6 | Weak Inhibitor | Weak to Moderate Inhibitor | nih.govdovepress.comnih.goveuropa.eui-base.infofpnotebook.comtga.gov.aunih.gov |
| CYP1A2 | No significant inhibition | Can induce/inhibit | nih.govdovepress.comeuropa.eutga.gov.auoup.com |
| CYP2B6 | No significant inhibition | Can induce/inhibit | nih.govdovepress.comeuropa.eutga.gov.aunih.govmdpi.comoup.com |
| CYP2C8 | No significant inhibition | Can inhibit/induce | nih.govdovepress.comeuropa.eutga.gov.aumdpi.comoup.com |
| CYP2C9 | No significant inhibition | Can inhibit/induce | nih.govdovepress.comeuropa.eutga.gov.aunih.govmdpi.comoup.com |
| CYP2C19 | No significant inhibition | Can inhibit/induce | nih.govdovepress.comeuropa.eutga.gov.aunih.govmdpi.comoup.com |
Influence on Heme Group Interactions and Enzyme Turnover
Similar to ritonavir, the inhibitory effects of this compound on CYP3A may involve direct interaction with the enzyme, including interaction at the heme group, in addition to mechanism-based inhibition. nih.gov Mechanism-based inhibition leads to the formation of a metabolic intermediate that binds covalently to the enzyme's active site, often involving the heme iron, resulting in irreversible inactivation. nih.govnih.gov
The mechanism-based inactivation by this compound means that the recovery of CYP3A activity is dependent on the de novo synthesis of the enzyme. nih.gov The half-life of CYP3A turnover has been estimated to be around 12-48 hours. nih.gov Therefore, sustained inhibition of CYP3A is maintained as long as this compound concentrations are sufficient to continue the inactivation process or until new enzyme is synthesized. nih.gov Unlike ritonavir, this compound has a limited effect on the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of various drug-metabolizing enzymes, including CYP3A. nih.govnih.govoup.com This lack of significant PXR activation by this compound suggests it is unlikely to induce CYP3A or other drug-metabolizing enzymes, which is a key difference compared to ritonavir. nih.govnih.govnih.govmdpi.comresearchgate.netoup.com
Transporter Protein Modulation
In addition to inhibiting CYP3A, this compound has been shown to modulate the activity of several transporter proteins. dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.com These transporters play important roles in the absorption, distribution, and excretion of drugs. dovepress.comoup.comnih.gov
Inhibition of Efflux Transporters (e.g., ABCB1/P-glycoprotein, BCRP)
This compound inhibits key intestinal efflux transporters, including P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comnih.govoup.comnih.gov These transporters are located at the apical membrane of intestinal epithelial cells and actively pump substrates back into the intestinal lumen, limiting their absorption. nih.govfrontiersin.orgmdpi.com By inhibiting P-gp and BCRP, this compound can increase the intestinal absorption and systemic exposure of co-administered drugs that are substrates for these transporters. nih.govoup.comnih.gov
In vitro studies using Caco-2 cells have demonstrated that this compound significantly increases the absorptive flux of P-gp and BCRP substrates, such as atazanavir (B138), darunavir (B192927), and tenofovir (B777) alafenamide. nih.govoup.comnih.gov this compound has been shown to inhibit P-gp and BCRP with IC₅₀ values in the micromolar range. nih.gov At concentrations achievable in the gastrointestinal tract due to its solubility, this compound is expected to inhibit these transporters and enhance the absorption of their substrates. nih.gov
Here is a table showing the in vitro inhibition of efflux transporters by this compound:
| Transporter | IC₅₀ (μM) | Citation |
| P-glycoprotein (ABCB1) | 36 ± 10 | nih.gov |
| BCRP (ABCG2) | 59 ± 28 | nih.gov |
Inhibition of Renal Transporters (e.g., SLC47A1/MATE1, OATP1B1, OATP1B3)
This compound also inhibits several renal and hepatic transporters, including Multi-Antimicrobial Extrusion Protein 1 (MATE1, SLC47A1), Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1), and Organic Anion Transporting Polypeptide 1B3 (OATP1B3, SLCO1B3). dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.compmda.go.jpnatap.orgdrugs.com
Inhibition of renal transporters like MATE1 and Organic Cation Transporter 2 (OCT2, SLC22A2) can affect the tubular secretion of various compounds, including endogenous substances like creatinine (B1669602). nih.govtga.gov.auoup.compmda.go.jpnih.govhiv.gov this compound has been shown to inhibit MATE1 and OCT2, which are involved in the renal tubular secretion of creatinine. nih.govtga.gov.auoup.compmda.go.jpnih.govhiv.gov This inhibition leads to decreased tubular secretion of creatinine and a consequent increase in serum creatinine concentrations and a decrease in estimated glomerular filtration rate, without necessarily indicating actual impairment of renal function. nih.govtga.gov.auoup.comnih.govhiv.gov this compound is also actively transported into tubular cells by OCT2, which may contribute to its accumulation in these cells and subsequent inhibition of MATE1. nih.govoup.comnih.gov
This compound inhibits hepatic uptake transporters OATP1B1 and OATP1B3. dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.comnatap.orgdrugs.com These transporters are important for the uptake of various drugs from the blood into hepatocytes. dovepress.comoup.comnatap.org Inhibition of OATP1B1 and OATP1B3 by this compound can lead to increased plasma concentrations of co-administered drugs that are substrates for these transporters, such as certain statins. dovepress.comoup.comnatap.orgdrugs.com
Here is a table listing some renal and hepatic transporters inhibited by this compound:
| Transporter | Location | Effect of Inhibition | Citation |
| MATE1 (SLC47A1) | Kidney | Decreased tubular secretion of substrates (e.g., creatinine, metformin) | dovepress.comnih.goveuropa.eutga.gov.auoup.compmda.go.jpnih.govhiv.gov |
| OCT2 (SLC22A2) | Kidney | Involved in this compound uptake into tubular cells and creatinine transport inhibition | nih.govtga.gov.auoup.compmda.go.jpnih.gov |
| OATP1B1 (SLCO1B1) | Liver | Decreased hepatic uptake of substrates (e.g., some statins) | dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.comnatap.orgdrugs.com |
| OATP1B3 (SLCO1B3) | Liver | Decreased hepatic uptake of substrates (e.g., some statins) | dovepress.comnih.goveuropa.eumedscape.comi-base.infofpnotebook.comoup.comnatap.org |
Differential Effects on Other Cellular Transporters
Beyond its significant impact on CYP3A, this compound interacts with a range of drug transporters located in different tissues, including the intestine, liver, and kidneys. oup.comeuropa.eufda.govdovepress.commedscape.com These interactions can alter the absorption, distribution, and excretion of coadministered drugs that are substrates for these transporters. europa.eufda.gov
This compound has been shown to inhibit the intestinal efflux transporters P-glycoprotein (P-gp; also known as ABCB1 or MDR1) and Breast Cancer Resistance Protein (BCRP; also known as ABCG2). oup.comeuropa.eufda.govdovepress.commedscape.comnih.gov Inhibition of these transporters in the intestine can lead to increased absorption and systemic exposure of coadministered drugs that are their substrates, such as certain HIV protease inhibitors (e.g., atazanavir, darunavir) and tenofovir alafenamide. oup.comnih.gov In vitro studies have demonstrated that this compound inhibits P-gp and BCRP with IC50 values in the micromolar range. nih.gov For instance, one study reported IC50 values of 36 ± 10 μM for P-gp and 59 ± 28 μM for BCRP. nih.gov At concentrations achievable in the gastrointestinal tract, this compound's inhibition of these transporters is considered significant and contributes to its boosting effect. nih.gov
In addition to intestinal transporters, this compound also inhibits hepatic transporters, specifically the organic anion transporting polypeptides (OATPs) OATP1B1 and OATP1B3. oup.comeuropa.eufda.govdovepress.commedscape.com These transporters are involved in the uptake of various drugs into hepatocytes. asm.org Inhibition of OATP1B1 and OATP1B3 by this compound can lead to increased plasma concentrations of coadministered drugs that are substrates for these transporters, including certain statins like atorvastatin (B1662188) and rosuvastatin (B1679574). natap.orgnih.gov Research indicates substantial increases in the exposure of these statins when coadministered with this compound-boosted regimens. natap.org For example, studies have shown significant increases in the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) of atorvastatin and rosuvastatin when administered with this compound-boosted darunavir or atazanavir. natap.org
| Coadministered Statin | Boosting Regimen | Atorvastatin AUC Ratio (vs. Statin Alone) | Atorvastatin Cmax Ratio (vs. Statin Alone) | Rosuvastatin AUC Ratio (vs. Statin Alone) | Rosuvastatin Cmax Ratio (vs. Statin Alone) |
|---|---|---|---|---|---|
| Atorvastatin | Atazanavir/Cobicistat | 8.22 | 17.90 | - | - |
| Rosuvastatin | Atazanavir/Cobicistat | - | - | 3.42 | 10.58 |
| Atorvastatin | Darunavir/Cobicistat | 3.90 | 4.19 | - | - |
| Rosuvastatin | Darunavir/Cobicistat | - | - | 1.93 | 3.77 |
Note: Data adapted from research findings on the interaction between this compound-boosted regimens and statins. natap.org Ratios represent geometric least-squares mean ratios.
This compound also affects renal transporters, notably inhibiting the multiantimicrobial extrusion protein 1 (MATE1; also known as SLC47A1) and organic cation transporter 2 (OCT2; also known as SLC22A2). oup.comeuropa.eudovepress.comnih.govdovepress.comnih.govnih.gov MATE1 is involved in the tubular secretion of creatinine. oup.comnih.govdovepress.comnih.gov Inhibition of MATE1 by this compound leads to decreased tubular secretion of creatinine, resulting in observed increases in serum creatinine concentrations and decreases in estimated glomerular filtration rate (eGFR) without necessarily indicating actual impairment of renal glomerular function. oup.comeuropa.eunih.govmedscape.comnih.govdovepress.comnih.gov Studies have shown that the increase in serum creatinine may be more pronounced with this compound compared to ritonavir, potentially due to active transport of this compound into tubular cells by OCT2, leading to higher local concentrations and greater MATE1 inhibition. nih.govdovepress.com In vitro studies evaluating the interaction between this compound and tenofovir, which is a substrate of renal anion transporters like OAT1, OAT3, and MRP4, indicated that this compound did not significantly inhibit the transport of tenofovir by these anion transporters at clinically relevant concentrations. dovepress.comnih.govnih.gov This suggests that this compound primarily interacts with distinct renal transporters compared to tenofovir. nih.govnih.gov
Advanced Pharmacokinetic Characterization and Modeling
Absorption and Bioavailability Research
The absorption and bioavailability of cobicistat are influenced by several physiological factors within the gastrointestinal tract. Research has focused on understanding how variables such as local pH and the presence of food alter the drug's systemic exposure.
Impact of Gastrointestinal pH on Absorption Dynamics
The solubility of this compound is highly dependent on the pH of its environment, a critical factor for its dissolution and subsequent absorption. As a weakly basic compound, it exhibits significantly greater solubility in acidic conditions compared to neutral or alkaline environments. This characteristic is crucial for its absorption in the upper gastrointestinal tract, where the pH is naturally low.
Laboratory studies have quantified this pH-dependent solubility. nih.gov Research comparing this compound to the structurally related compound ritonavir (B1064) highlighted its improved aqueous solubility under both acidic and neutral conditions. nih.gov This inherent solubility is a key physicochemical property governing its absorption profile.
| pH Condition | This compound Solubility | Ritonavir Solubility |
| Acidic (pH 2.2) | >6500 µg/mL | 3.1 µg/mL |
| Neutral (pH 7.4) | 75 µg/mL | ~2.0 µg/mL |
| Data sourced from Xu L, et al. J Med Chem. 2010. nih.gov |
The clinical relevance of gastric pH has been investigated in studies involving acid-reducing agents. One study in healthy volunteers examined the impact of the proton pump inhibitor omeprazole (B731) and the H2-receptor antagonist famotidine (B1672045) on this compound pharmacokinetics. natap.org Given that this compound's solubility is higher in acidic settings, there was a concern that increasing gastric pH with these agents could reduce its absorption. natap.org The findings indicated that co-administration with omeprazole did not necessitate dosing restrictions. natap.org However, for H2-receptor antagonists like famotidine, specific timing of administration relative to this compound was suggested to mitigate potential interactions. natap.org This underscores the importance of the acidic gastric environment for the optimal dissolution of this compound.
Food Effects on Systemic Exposure and Bioavailability
The effect of food on the pharmacokinetics of this compound has been evaluated, primarily in the context of its co-formulation with other antiretroviral agents. Multiple studies consistently show that the systemic exposure of this compound itself is not significantly affected by food.
In a study of a single-tablet regimen containing darunavir (B192927), this compound, emtricitabine (B123318), and tenofovir (B777) alafenamide, there were no clinically relevant differences in this compound exposure between fed and fasted conditions. nih.gov However, the exposure of darunavir was substantially lower under fasted conditions, leading to the recommendation that the combination tablet be taken with food. nih.gov
Another study involving a co-formulation of elvitegravir (B1684570), this compound, emtricitabine, and tenofovir disoproxil fumarate (B1241708) in healthy Japanese subjects yielded similar results. The bioavailability of this compound and emtricitabine was found to be equivalent under fasting conditions, after a standard breakfast, or with a nutritional protein-rich drink. nih.gov In contrast, the bioavailability of elvitegravir and tenofovir was significantly reduced in the fasting state. nih.gov
A separate analysis of a fixed-dose combination of this compound with elvitegravir, emtricitabine, and tenofovir-DF found that administration with either a light meal (~373 kcal, 20% fat) or a high-fat meal (~800 kcal, 50% fat) had no clinically significant impact on this compound's systemic exposure when compared to fasting conditions. amazonaws.com Despite the minimal direct effect on this compound, the advice to administer it with food is driven by the food-dependent absorption of the drugs it is co-formulated with. nih.govnih.govamazonaws.com
| Parameter | Fed vs. Fasted Ratio (90% CI) |
| This compound Cmax | 102.5% (95.9-109.6%) |
| This compound AUClast | 100.3% (95.9-104.9%) |
| This compound AUCinf | 100.2% (95.9-104.7%) |
| Pharmacokinetic data for this compound following administration of a darunavir/cobicistat/emtricitabine/tenofovir alafenamide single-tablet regimen under fed and fasted conditions. Data sourced from Kakuda TN, et al. Clin Pharmacol Drug Dev. 2019. nih.gov |
Distribution Studies
Plasma Protein Binding Dynamics and Implications for Free Drug Concentration
Once absorbed into the systemic circulation, this compound is extensively bound to plasma proteins. The degree of protein binding is a key determinant of the drug's distribution in the body and the concentration of unbound, pharmacologically active drug available to interact with its targets.
Studies have determined that this compound is 97-98% bound to human plasma proteins. amazonaws.com This high level of binding means that only a small fraction (2-3%) of the total this compound concentration in the plasma exists in an unbound state. It is this free fraction that can distribute into tissues and interact with metabolizing enzymes like CYP3A. High protein binding generally leads to a lower volume of distribution and can influence the drug's clearance rate. The specific plasma proteins to which this compound binds, such as albumin or alpha-1-acid glycoprotein, have not been detailed in the available literature. The high binding percentage is a critical parameter in pharmacokinetic modeling to predict drug-drug interactions and clinical effects.
| Pharmacokinetic Parameter | Value |
| Plasma Protein Binding | 97-98% |
| Data sourced from University of Liverpool Drug Interactions Group. amazonaws.com |
Metabolism and Biotransformation Pathways
Primary Metabolic Routes and Metabolite Characterization
This compound undergoes extensive metabolism primarily in the liver. nih.gov While it is a potent inhibitor of CYP3A enzymes, it is also a substrate for them. nih.govresearchgate.net The biotransformation of this compound is complex, involving multiple enzymatic pathways and resulting in numerous metabolites.
The primary enzymes responsible for this compound metabolism are Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6. nih.govresearchgate.net Research has provided a comprehensive map of its metabolic fate, identifying twenty new and three previously known metabolites in preclinical studies using mice. nih.govnih.gov The main routes of biotransformation involve oxidation and conjugation reactions. nih.govnih.govresearchgate.net
Key metabolic pathways identified include:
Oxidative Metabolism: This is a major route, mediated predominantly by CYP3A4 and CYP2D6. It results in the formation of various hydroxylated metabolites. nih.govresearchgate.net One of the most abundant of these is M1, a monohydroxylated metabolite where the hydroxylation occurs on the isopropylthiazole group. researchgate.net
Conjugation Pathways: Novel metabolic routes involving conjugation have been characterized. These include glycine (B1666218) conjugation and N-acetyl cysteine conjugation. nih.govresearchgate.net
Ring-Opening Pathways: Biotransformation can also involve the opening of the morpholine (B109124) and thiazole (B1198619) rings within the this compound structure. nih.govresearchgate.net
Metabolites of this compound are found predominantly in the liver, consistent with it being the primary site of metabolism. nih.gov The metabolites are mainly excreted in the feces. nih.gov One of the major metabolites found in urine, M2, was also detected at notable levels in the kidney, suggesting a role for this organ in its elimination pathway. nih.gov
| Metabolic Pathway | Mediating Enzymes | Description |
| Oxidation | CYP3A4, CYP2D6 | Formation of mono- and di-hydroxylated metabolites. |
| Glycine Conjugation | Not Specified | A Phase II conjugation reaction. |
| N-acetyl Cysteine Conjugation | Not Specified | A Phase II conjugation reaction. |
| Morpholine Ring-Opening | Not Specified | Cleavage of the morpholine ring structure. |
| Thiazole Ring-Opening | Not Specified | Cleavage of the thiazole ring structure. |
| Data sourced from Wang P, et al. Drug Metab Dispos. 2016. nih.govnih.govresearchgate.net |
Role of CYP2D6 in Minor Metabolic Pathways
Research indicates that this compound is a weak inhibitor of CYP2D6. i-base.infooup.com In a pharmacokinetic study involving the CYP2D6 substrate desipramine, co-administration with this compound resulted in a 58% to 65% increase in desipramine's area under the concentration-time curve (AUC), leading to the classification of this compound as a weak CYP2D6 inhibitor. i-base.info This contrasts with its potent, mechanism-based inhibition of CYP3A. i-base.info The limited impact on CYP2D6 suggests that clinically significant drug-drug interactions mediated by this enzyme are less likely compared to those involving CYP3A substrates. i-base.infooup.com
Absence of Glucuronidation in this compound Metabolism
This compound's metabolic profile is distinguished by the absence of significant glucuronidation. oup.comoup.com Glucuronidation, a major Phase II metabolic pathway for many drugs, is mediated by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies evaluating the inhibitory effects of this compound on human UGT isoforms have shown that it is unlikely to cause clinically important drug interactions with drugs that are metabolized by UGT1A1, 1A3, 1A6, 1A9, 2B4, and 2B7. nih.gov
The 50% inhibitory concentrations (IC50) of this compound against these UGT enzymes were found to be at least 50 µM, a level substantially higher than typical clinical plasma concentrations. nih.gov This characteristic further differentiates this compound from the older pharmacokinetic enhancer, ritonavir, which is known to induce glucuronidation. oup.comoup.com Consequently, drugs that are primarily cleared via glucuronidation are predicted to have their exposure unaffected when co-administered with this compound, unlike with ritonavir. oup.comoup.com
Excretion and Elimination Pathways
The primary route of elimination for this compound is through the feces. natap.org Following oral administration, the majority of the dose is recovered in the feces, primarily in the form of metabolites resulting from CYP3A-mediated oxidation. natap.org Renal excretion plays a minor role in the elimination of this compound. natap.org Less than 10% of the administered dose is found in the urine, consisting of the unchanged parent drug and its metabolites. natap.org A comprehensive metabolic study in mice identified twenty new and three previously known metabolites in urine and feces, arising from pathways including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening, in addition to oxidation. nih.govnih.gov
This compound does not significantly affect the actual glomerular filtration rate (GFR). natap.orgnatap.orgresearchgate.net However, it is known to cause a modest and reversible increase in serum creatinine (B1669602), which leads to a decrease in the estimated creatinine clearance (eGFR). natap.orgresearchgate.netdrugs.com This effect is not due to an impact on glomerular function but results from the inhibition of active tubular secretion of creatinine in the kidneys. natap.orgnih.gov
The specific mechanism involves the inhibition of the multidrug and toxin extrusion protein 1 (MATE1), a renal transporter located on the luminal membrane of the proximal tubule that is responsible for the efflux of creatinine into the urine. researchgate.netnih.gov By blocking MATE1, this compound reduces creatinine secretion, causing its concentration in the blood to rise slightly. natap.orgnih.gov This effect on eGFR is predictable, occurs shortly after initiating therapy, and reverts to baseline upon discontinuation of the drug. natap.org
Population Pharmacokinetic (PopPK) Analyses
Population pharmacokinetic (PopPK) models have been developed to characterize the pharmacokinetic profile of this compound and quantify the variability in its exposure among individuals. nih.govnih.govfda.gov These analyses have generally described this compound's pharmacokinetics using a one-compartment model. nih.govnih.gov
The inter-individual variability (also known as between-subject variability) in this compound clearance has been reported to be moderate to high. One analysis of HIV-infected individuals reported a coefficient of variation (CV) for clearance of 41.9%. nih.gov Another PopPK analysis conducted with pooled data from multiple studies reported a between-subject variability in clearance of 53%. oup.com A different model described the interindividual variability for intrinsic clearance with a CV. nih.gov Factors such as age, gender, race, body weight, and renal function have been assessed as potential covariates, but their effects on this compound's pharmacokinetics are generally not considered clinically significant. fda.gov Information on intra-individual variability is less commonly reported, but one study measured it by calculating the coefficients of variation from available values for each subject. scispace.com
Interactive Data Table: this compound Pharmacokinetic Parameters html
| Parameter | Value | Reference |
|---|---|---|
| Primary Metabolic Enzyme | CYP3A | nih.gov |
| Minor Metabolic Enzyme | CYP2D6 | [2, 4, 13] |
| Glucuronidation Pathway | Absent / Not clinically significant | [8, 9] |
| Primary Excretion Route | Feces | nih.gov |
| Urinary Excretion (% of dose) | < 10% | nih.gov |
| Renal Transporter Inhibition | MATE1 | [7, 12] |
| Effect on Actual GFR | None | [11, 12] |
| Inter-individual Variability (Clearance, CV%) | 41.9% - 53% | [3, 10] |
Identification of Covariates Influencing this compound Disposition
Population pharmacokinetic analyses have been employed to identify individual demographic, clinical, and genetic factors that may act as covariates influencing the disposition of this compound. A primary finding across these studies is that the pharmacokinetic variability of this compound is predominantly explained by drug-drug interactions. nih.gov
In a population pharmacokinetic analysis involving 144 HIV-infected individuals, several co-medications were identified as significant covariates affecting this compound clearance. nih.gov The model estimated a typical clearance value for this compound of 16.0 L/h with a between-subject variability of 41.9%, and a volume of distribution of 88.3 L. nih.gov The study revealed that concomitant administration of non-ritonavir-boosted atazanavir (B138) and ritonavir-boosted darunavir significantly decreased this compound clearance by 47% and 27%, respectively. nih.gov
Another population PK analysis, which included data from 66 subjects across four clinical trials in healthy volunteers and patients with rheumatoid arthritis, cancer, or HIV, found that this compound's pharmacokinetics were generally similar across these diverse populations and dosing regimens. nih.gov This study utilized a well-stirred liver model with one central compartment. nih.gov Interestingly, it was noted that the intrinsic clearance of this compound was 1.21-fold higher in a study where it was co-administered with the anticancer drug olaparib (B1684210) in a twice-daily regimen, suggesting a potential interaction or a different metabolic induction pattern in that specific context. nih.gov However, after accounting for this study-specific effect, no other demographic or clinical covariates were found to significantly improve the model. nih.gov
The following table summarizes the key pharmacokinetic parameters of this compound and the significant covariates identified in a population pharmacokinetic study.
Predictive Modeling for Therapeutic Drug Monitoring and Optimization
Predictive modeling, informed by population pharmacokinetic models, serves as a valuable tool for therapeutic drug monitoring (TDM) and the optimization of treatment regimens involving this compound. chimia.ch The high inter-patient variability in the pharmacokinetics of many antiretroviral drugs, influenced by a range of factors, underscores the potential utility of TDM to ensure optimal drug exposure, thereby maximizing efficacy and minimizing toxicity. chimia.ch
Population pharmacokinetic models for this compound can be used to describe the dose-concentration relationship and quantify the sources of variability within the target patient population. chimia.ch By integrating patient-specific covariates, such as co-medications, these models can generate predictions of individual drug exposure. This predictive capability is particularly crucial in clinical situations where significant drug-drug interactions are anticipated. nih.gov
For instance, simulations based on a validated PopPK model for elvitegravir and this compound have been used to compare expected drug concentrations under different dosage regimens in the presence of interacting drugs like atazanavir. nih.gov Such simulations can help in proactively adjusting dosages to maintain therapeutic concentrations. The use of Bayesian forecasting, which combines the population model with individual patient's measured drug concentrations, can further refine pharmacokinetic parameter estimates and provide more accurate predictions for dosage individualization. researchgate.net
While routine TDM for this compound itself is not standard practice, the predictive insights from pharmacokinetic models are invaluable for managing the drugs it is intended to boost. The justification for TDM and surveillance for potential toxicities is particularly strong when this compound is used in complex regimens with a high potential for drug-drug interactions. nih.gov
Pharmacokinetic Studies in Specific Physiological States
The pharmacokinetic properties of this compound have been evaluated in specific populations with altered physiological states, such as hepatic and renal impairment, to determine the need for dosage adjustments.
Hepatic Impairment and Metabolic Considerations
This compound is primarily metabolized by the liver. Therefore, its pharmacokinetics have been studied in individuals with hepatic impairment to assess the impact on its exposure.
In a study evaluating the pharmacokinetics of this compound-boosted elvitegravir in subjects with moderate hepatic impairment (Child-Pugh Class B), no clinically relevant changes in this compound exposure were observed compared to healthy controls with normal liver function. nih.govnih.gov The geometric mean ratio for the area under the concentration-time curve (AUC) was 99.8% (90% confidence interval [CI]: 76.0%, 131%), and for the maximum concentration (Cmax), it was 86.1% (90% CI: 65.4%, 113%). nih.gov Furthermore, there was no correlation observed between this compound exposure and the Child-Pugh-Turcotte score. nih.gov The protein binding of this compound was also similar between the groups. nih.gov
Based on these findings, no dosage adjustment for this compound is necessary for patients with mild-to-moderate hepatic impairment. drugs.commedscape.com However, there are currently no pharmacokinetic or safety data available for this compound in patients with severe hepatic impairment (Child-Pugh Class C). nih.govdrugs.commedscape.com When this compound is co-administered with other antiretroviral drugs, the prescribing information for those agents should be consulted for dosing recommendations in patients with hepatic impairment. drugs.com
The following table presents the pharmacokinetic parameters of this compound in individuals with moderate hepatic impairment compared to healthy controls.
Renal Impairment and Excretion Dynamics
The impact of renal impairment on the pharmacokinetics of this compound has been thoroughly investigated. Studies have shown that there are no clinically relevant differences in the pharmacokinetics of this compound between subjects with severe renal impairment and healthy subjects. drugs.com Therefore, no dosage adjustment of this compound is required in patients with any degree of renal impairment, including those with severe impairment. drugs.commedscape.com
A notable effect of this compound is its inhibition of the tubular secretion of creatinine, which leads to a modest increase in serum creatinine and a corresponding decrease in the estimated creatinine clearance (eCrCl). drugs.comnih.gov This effect, however, does not reflect a change in the actual glomerular filtration rate (GFR). nih.govnatap.org A study using iohexol (B1672079) clearance as a direct measure of GFR confirmed that this compound does not affect the actual GFR. natap.orgi-base.info The changes in eCrCl are typically observed early after starting this compound and are reversible upon discontinuation. natap.org
In patients with end-stage renal disease requiring hemodialysis, the trough concentrations of this compound have been shown not to differ between days with and without hemodialysis. jnjmedicalconnect.com This indicates that hemodialysis does not significantly remove this compound, and no dose adjustment is needed in this population. jnjmedicalconnect.com
The table below shows the change in estimated and actual GFR in subjects with normal and impaired renal function after receiving this compound.
Complex Drug Drug Interaction Profiling
Interactions with Antiretroviral Agents
Cobicistat is specifically indicated to enhance the systemic exposure of certain antiretroviral agents, primarily protease inhibitors (PIs) and the integrase strand transfer inhibitor (INSTI) elvitegravir (B1684570). drugbank.comnih.gov However, its use with other antiretrovirals requires careful consideration due to potential interactions. europa.eufda.gov
Protease Inhibitors (PIs): Atazanavir (B138), Darunavir (B192927)
This compound is used to boost the pharmacokinetic profiles of atazanavir and darunavir, both of which are substrates of CYP3A. drugbank.comnih.govpediatriconcall.com Studies have shown that this compound 150 mg once daily provides comparable steady-state pharmacokinetic parameters for atazanavir and darunavir when compared to boosting with ritonavir (B1064) 100 mg once daily. nih.govtga.gov.auoup.com This allows for once-daily dosing regimens of these PIs. drugbank.com
| Protease Inhibitor | This compound Dose (mg) | Comparison Booster Dose (mg) | Pharmacokinetic Outcome (vs. Comparison) | Source |
| Atazanavir | 150 once daily | Ritonavir 100 once daily | Comparable steady-state parameters | nih.govtga.gov.au |
| Darunavir | 150 once daily | Ritonavir 100 once daily | Comparable steady-state parameters | nih.govtga.gov.auoup.com |
Coadministration of this compound-boosted PIs with other antiretroviral agents that also require boosting or are potent enzyme inducers is generally not recommended due to the potential for complex interactions and decreased drug exposures. europa.eufda.gov
Integrase Strand Transfer Inhibitors (INSTIs): Elvitegravir
Elvitegravir is primarily metabolized by CYP3A and requires a pharmacokinetic enhancer for therapeutic concentrations. tga.gov.autga.gov.au this compound is coformulated with elvitegravir (along with emtricitabine (B123318) and tenofovir) to increase its systemic exposure. tga.gov.autga.gov.auoup.comeuropa.eu this compound inhibits the CYP3A-mediated metabolism of elvitegravir, enhancing its bioavailability and prolonging its half-life. tga.gov.autga.gov.au
| INSTI | This compound Dose (mg) | Effect on INSTI Exposure | Source |
| Elvitegravir | 150 once daily | Increased AUC and Cmax | tga.gov.autga.gov.au |
Studies have investigated the pharmacokinetic interactions between this compound-boosted elvitegravir and darunavir, suggesting similar elvitegravir and darunavir concentrations when co-administered or dosed separately, although further comprehensive studies are needed. oup.com
Nucleos(t)ide Reverse Transcriptase Inhibitors (N(t)RTIs): Tenofovir (B777), Emtricitabine
Emtricitabine is primarily excreted by the kidneys and is not significantly metabolized by liver enzymes, resulting in a low potential for CYP-mediated interactions. tga.gov.au Tenofovir disoproxil fumarate (B1241708) coadministered with this compound is expected to increase tenofovir plasma concentration, but this increase is generally not considered clinically relevant and does not necessitate dose adjustment of tenofovir disoproxil fumarate. tga.gov.au Tenofovir alafenamide exposure can be increased when co-administered with this compound, likely due to inhibition of P-gp and BCRP transporters. hiv-druginteractions.orghiv-druginteractions.org
| N(t)RTI | This compound Coadministration | Effect on N(t)RTI Exposure | Source |
| Emtricitabine | Yes | Low potential for CYP-mediated interaction | tga.gov.au |
| Tenofovir disoproxil fumarate | Yes | Increased plasma concentration, generally not clinically relevant | tga.gov.au |
| Tenofovir alafenamide | Yes | Increased AUC and Cmax | hiv-druginteractions.orghiv-druginteractions.org |
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Coadministration of this compound with certain NNRTIs is not recommended or requires caution due to potential interactions. tga.gov.auguidelines.org.au For instance, coadministration of efavirenz (B1671121) or nevirapine (B1678648) with this compound is expected to decrease this compound plasma concentration, which can lead to reduced boosting of atazanavir or darunavir and potential loss of therapeutic effect. tga.gov.auguidelines.org.au Coadministration of rilpivirine (B1684574) with this compound is expected to increase rilpivirine plasma concentration. tga.gov.au
| NNRTI | This compound Coadministration | Expected Interaction | Source |
| Efavirenz | Yes | Expected to decrease this compound concentration, not recommended. | tga.gov.auguidelines.org.au |
| Nevirapine | Yes | Expected to decrease this compound concentration, not recommended. | tga.gov.auguidelines.org.au |
| Rilpivirine | Yes | Expected to increase rilpivirine concentration. | tga.gov.au |
| Etravirine (B1671769) | Yes | Coadministration with darunavir/cobicistat did not significantly affect darunavir or etravirine exposures in one study. nih.gov | nih.gov |
Interactions with Non-Antiretroviral Medications
This compound's inhibitory effect on CYP3A and certain transporters can lead to significant interactions with a wide range of non-antiretroviral medications. europa.euhres.cadovepress.comnih.gov
Cardiovascular Agents: Calcium Channel Blockers, Antiarrhythmics
This compound can increase the plasma concentrations of calcium channel blockers that are metabolized by CYP3A, such as amlodipine, diltiazem, felodipine, nicardipine, and nifedipine. tga.gov.aueuropa.eueuropa.eudovepress.comhiv-druginteractions.org Clinical monitoring is recommended when these agents are coadministered with this compound. tga.gov.aueuropa.eueuropa.euhiv-druginteractions.org
This compound may also increase the concentrations of certain antiarrhythmics metabolized by CYP3A and/or CYP2D6. tga.gov.aueuropa.euhres.cadovepress.comhiv-druginteractions.orghiv-druginteractions.org Examples include amiodarone (B1667116), disopyramide, flecainide (B1672765), lidocaine (B1675312) (systemic), mexiletine, propafenone, and quinidine. tga.gov.aueuropa.euhres.cadovepress.comhiv-druginteractions.org Coadministration with amiodarone is generally contraindicated due to the potential for serious adverse reactions. hiv-druginteractions.org Caution and clinical monitoring are warranted when coadministering this compound with other antiarrhythmics. tga.gov.aueuropa.euhres.cahiv-druginteractions.org The interaction potential with some antiarrhythmics, like flecainide and propafenone, may be weaker compared to ritonavir-boosted regimens. dovepress.com
| Medication Class | Examples | Expected Interaction with this compound | Source |
| Calcium Channel Blockers | Amlodipine, Diltiazem, Felodipine, Nicardipine, Nifedipine, Verapamil | Increased plasma concentrations | tga.gov.aueuropa.eueuropa.eudovepress.comhiv-druginteractions.org |
| Antiarrhythmics | Amiodarone, Disopyramide, Flecainide, Lidocaine (systemic), Mexiletine, Propafenone, Quinidine | Increased plasma concentrations | tga.gov.aueuropa.euhres.cadovepress.comhiv-druginteractions.orghiv-druginteractions.org |
Other cardiovascular agents like digoxin (B3395198) may also see increased concentrations when coadministered with this compound. tga.gov.auhres.capediatriconcall.comdovepress.com Beta-blockers metabolized by CYP3A, such as metoprolol (B1676517) and thymolol, may also have increased concentrations, while others like atenolol (B1665814) are not significantly affected. tga.gov.audovepress.com
Lipid-Lowering Agents: HMG-CoA Reductase Inhibitors (Statins)
HMG-CoA reductase inhibitors, commonly known as statins, are a class of lipid-lowering medications. wikipedia.orgwikipedia.orgnih.gov Several statins are metabolized by CYP3A enzymes, making them susceptible to interactions with this compound. Coadministration with this compound can lead to increased plasma concentrations of statins. For instance, simvastatin (B1681759) is metabolized by CYP3A4. wikipedia.orgmims.com Atorvastatin (B1662188) is also metabolized by CYP3A4. wikipedia.org Increased exposure to statins can potentially increase the risk of myopathy and rhabdomyolysis. mims.com
Hormonal Contraceptives: Ethinyl Estradiol (B170435) and Drospirenone (B1670955)
This compound can interact with hormonal contraceptives containing ethinyl estradiol and drospirenone, which are substrates of CYP enzymes and efflux transporters. nih.govresearchgate.net Studies have shown that coadministration of this compound-containing regimens with drospirenone/ethinyl estradiol can alter the exposure of these hormones. nih.govresearchgate.net
In a study evaluating the interaction between multiple-dose atazanavir (ATV) + this compound (COBI) or darunavir (DRV) + COBI and single-dose drospirenone/ethinyl estradiol (EE) in healthy females, drospirenone AUC was significantly increased. Relative to drospirenone/EE alone, drospirenone AUC was 1.6-fold higher with DRV+COBI and 2.3-fold higher with ATV+COBI. nih.govresearchgate.net Drospirenone Cmax remained unaltered in this study. nih.govresearchgate.net Ethinyl estradiol AUC decreased by 30% with drospirenone/EE + DRV+COBI and was unchanged with ATV+COBI + drospirenone/EE, relative to drospirenone/EE alone. nih.govresearchgate.net
Another study with ketoconazole (B1673606), a potent CYP3A4 inhibitor, showed that coadministration with a combined oral contraceptive containing drospirenone 3 mg and ethinyl estradiol 0.02 mg increased drospirenone Cmax and AUC by 1.97- and 2.68-fold, respectively. drugs.com
The observed increase in drospirenone exposure with this compound-containing regimens is consistent with this compound-mediated CYP3A inhibition. nih.govresearchgate.net
Here is a table summarizing the interaction data for drospirenone and ethinyl estradiol with this compound-boosted regimens:
| Coadministered Regimen | Hormonal Contraceptive Component | AUC Ratio (vs. alone) | Cmax Ratio (vs. alone) |
| DRV + COBI | Drospirenone | 1.6-fold increase nih.govresearchgate.net | Unaltered nih.govresearchgate.net |
| ATV + COBI | Drospirenone | 2.3-fold increase nih.govresearchgate.net | Unaltered nih.govresearchgate.net |
| DRV + COBI | Ethinyl Estradiol | 30% decrease nih.govresearchgate.net | Data not explicitly provided in snippets |
| ATV + COBI | Ethinyl Estradiol | Unchanged nih.govresearchgate.net | Data not explicitly provided in snippets |
Phosphodiesterase Type 5 (PDE5) Inhibitors
PDE5 inhibitors like tadalafil (B1681874) are metabolized by CYP3A enzymes. wikipedia.orgmims.com this compound, as a strong CYP3A inhibitor, can significantly increase the plasma concentrations of PDE5 inhibitors. Tadalafil is predominantly metabolized by CYP3A4. wikipedia.org Increased exposure to PDE5 inhibitors can lead to enhanced pharmacological effects and potential adverse events.
Corticosteroids
Corticosteroids, such as dexamethasone, are also substrates for CYP3A enzymes. Coadministration with this compound can lead to increased systemic exposure to corticosteroids. Dexamethasone is listed as a systemic glucocorticoid that should not be used concomitantly with rilpivirine in patients taking rifabutin (B1679326), implying its metabolism via CYP enzymes which can be affected by inhibitors like this compound. mims.com Increased corticosteroid levels can result in Cushing's syndrome and adrenal suppression.
Anticonvulsants: Carbamazepine, Phenytoin, Phenobarbital (B1680315)
Certain anticonvulsants are known inducers or substrates of CYP enzymes. Carbamazepine and phenobarbital are enzyme inducers. researchgate.netmims.com Phenytoin is also an anticonvulsant. scielo.br Coadministration of this compound with strong enzyme inducers like carbamazepine, phenytoin, or phenobarbital is generally not recommended as it can lead to decreased plasma concentrations of this compound and the coadministered antiretroviral, potentially resulting in loss of virologic response. mims.com
Anti-mycobacterial Agents: Rifabutin
Rifabutin is an anti-mycobacterial agent that is both a substrate and an inducer of CYP3A. fishersci.ca this compound inhibits CYP3A, which would typically increase rifabutin exposure. However, rifabutin's inductive effect on CYP3A can also influence the interaction. When rifabutin is coadministered with this compound-containing regimens, a dose adjustment of rifabutin is typically recommended, and monitoring for antimycobacterial activity and rifabutin-related adverse events is necessary. hiv.gov Lower rifabutin exposure has been observed in HIV patients compared to healthy volunteers when coadministered with certain regimens. hiv.gov
Antifungal Agents: Azole Derivatives
Azole antifungal agents like ketoconazole and itraconazole (B105839) are potent inhibitors of CYP3A4. mims.commims.comnih.govnih.govnih.gov Ketoconazole is an imidazole (B134444) antifungal agent and a potent inhibitor of cortisol and aldosterone (B195564) synthesis. mims.com Itraconazole is a triazole antifungal agent and a potent P-glycoprotein and CYP3A4 inhibitor. nih.govnih.gov Coadministration of this compound with azole antifungals that are also CYP3A inhibitors can lead to complex interactions, potentially increasing the exposure of both this compound-boosted agents and the antifungal, or other coadministered drugs metabolized by CYP3A. drugs.com For instance, ketoconazole has been shown to significantly increase the exposure of drospirenone. drugs.com
Comparative Drug-Drug Interaction Landscape: this compound vs. Ritonavir
Differential Effects on Non-CYP3A Enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6)
Beyond its potent inhibition of CYP3A, this compound has been studied for its effects on other cytochrome P450 isoforms. Research indicates that this compound is not expected to inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2C19 at clinically relevant concentrations. tga.gov.aui-base.info This contrasts with other pharmacokinetic enhancers, such as ritonavir, which are known to induce or inhibit a broader range of CYP enzymes. hiv-druginteractions.orgoup.com
However, this compound is considered a weak inhibitor of CYP2D6. tga.gov.aui-base.info Studies using probe substrates for CYP2D6, such as desipramine, have shown that this compound can lead to a modest increase in the exposure of drugs primarily metabolized by this enzyme, although this effect is generally not considered to require dose modifications for many co-administered medications. i-base.info
Unlike ritonavir, this compound is not expected to induce CYP1A2, CYP3A4, CYP2C9, or CYP2C19. tga.gov.auhiv-druginteractions.org This lack of induction potential is a key difference compared to ritonavir, which can induce several CYP enzymes and UGTs, leading to decreased concentrations of co-administered drugs. hiv-druginteractions.orgoup.com
Data on the inhibitory effects of this compound on non-CYP3A enzymes are summarized in the table below:
| Enzyme | This compound Effect | Notes |
| CYP1A2 | Not expected to inhibit | tga.gov.aui-base.info |
| CYP2B6 | Little impact / Not expected to inhibit | tga.gov.aui-base.info |
| CYP2C8 | Not expected to inhibit | tga.gov.aui-base.info |
| CYP2C9 | Not expected to inhibit | tga.gov.aui-base.info |
| CYP2C19 | Not expected to inhibit | tga.gov.aui-base.info |
| CYP2D6 | Weak inhibitor | tga.gov.aui-base.info |
Dissimilarities in Glucuronidation Pathway Modulation
Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, is another significant pathway for drug metabolism. Studies have investigated the impact of this compound on UGT enzymes, particularly in comparison to ritonavir. In vitro studies suggest that this compound is unlikely to produce clinically important drug interactions involving drugs metabolized to glucuronide conjugates by several UGT isoforms, including UGT1A1, 1A3, 1A6, 1A9, 2B4, and 2B7. nih.govresearchgate.net The inhibitory concentrations (IC50) of this compound for these UGTs were found to be substantially higher than usual clinical plasma concentrations. nih.gov
This contrasts with ritonavir, which is known to induce UGT1A1. hiv-druginteractions.orgoup.com The lack of significant inhibition or induction of UGTs by this compound represents a notable difference in its interaction profile compared to ritonavir. hiv-druginteractions.orgoup.comnih.govresearchgate.net This differential effect on glucuronidation pathways can have implications for the co-administration of drugs primarily cleared by this route. oup.com
Implications for Prescribing Practices and Polypharmacy Management
The complex drug-drug interaction profile of this compound, particularly its selective CYP3A inhibition and differential effects on non-CYP3A enzymes and glucuronidation compared to ritonavir, has significant implications for prescribing practices, especially in the context of polypharmacy. oup.comhivglasgow.orgelsevier.es
Given its potent CYP3A inhibition, co-administration of this compound with drugs highly dependent on CYP3A for clearance can lead to significantly increased plasma concentrations of these co-administered drugs. patsnap.comtga.gov.au This can increase the risk of adverse events, and co-administration with certain drugs for which elevated concentrations are associated with serious or life-threatening events is contraindicated. tga.gov.au
The weaker or absent inhibition of non-CYP3A enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19) by this compound means that drugs primarily metabolized by these pathways are less likely to have their exposures significantly altered by this compound compared to a broader enzyme inhibitor like ritonavir. tga.gov.aui-base.infooup.com However, the weak inhibition of CYP2D6 should still be considered when co-administering sensitive CYP2D6 substrates. tga.gov.aui-base.info
The lack of UGT induction by this compound, unlike ritonavir, is also an important consideration. hiv-druginteractions.orgoup.comnih.govresearchgate.net When switching a patient from a ritonavir-boosted regimen to a this compound-boosted regimen, or vice versa, careful review of concomitant medications is necessary, as the impact on drugs metabolized by induced UGTs or CYP enzymes may differ, potentially requiring dose adjustments. nih.govoup.com
Clinical Efficacy and Virological Outcomes Research
Efficacy in Antiretroviral Treatment-Naïve Cohorts
Studies in treatment-naïve patients have demonstrated the effectiveness of cobicistat as a pharmacokinetic enhancer for partner drugs, leading to high rates of virological suppression.
Comparative Studies with Ritonavir-Boosted Regimens
Phase III studies have compared this compound to ritonavir (B1064) as a booster for atazanavir (B138) in treatment-naïve patients. A randomized, double-blind, double-dummy, active-controlled trial (Study 114) evaluated this compound-boosted atazanavir versus ritonavir-boosted atazanavir, both in combination with tenofovir (B777) disoproxil fumarate (B1241708)/emtricitabine (B123318). gilead.comoup.com At week 48, the study found that this compound was non-inferior to ritonavir based on the proportion of patients achieving HIV-1 RNA levels <50 copies/mL. gilead.comoup.com Virologic success was achieved in 85% of this compound recipients and 87% of ritonavir recipients, with a difference of -2.2% (95% confidence interval, -7.4% to 3.0%). oup.com Similar rates were observed in patients with high baseline viral loads (>100,000 copies/mL), with 86% suppression in each arm. i-base.infooup.com Long-term follow-up through 144 weeks in clinical trials further demonstrated that this compound had sustainable and comparable efficacy to ritonavir as a pharmacoenhancer for atazanavir. dovepress.com
A phase III noninferiority clinical trial also demonstrated that the efficacy of this compound was comparable to that of ritonavir as a pharmacoenhancer for darunavir (B192927) through 48 weeks of treatment in antiretroviral-naïve patients. natap.org
Single-Tablet Regimen Efficacy Evaluations
This compound is a key component of several single-tablet regimens (STRs) approved for use in treatment-naïve patients. The fixed-dose combination of elvitegravir (B1684570)/cobicistat/emtricitabine/tenofovir disoproxil fumarate (Stribild) was evaluated in large randomized controlled trials, demonstrating its efficacy. oup.comdovepress.com This STR is approved as a first-line combined antiretroviral therapy in treatment-naïve patients. dovepress.com Two large trials, Study 102 and Study 103, demonstrated that this regimen was not inferior to efavirenz (B1671121)/emtricitabine/tenofovir disoproxil fumarate and ritonavir-boosted atazanavir in combination with emtricitabine/tenofovir disoproxil fumarate, in terms of virological suppression through week 144. dovepress.com
Another STR containing this compound is darunavir/cobicistat/emtricitabine/tenofovir alafenamide (Symtuza). The phase 3 AMBER study evaluated the efficacy and safety of this once-daily STR compared to a regimen of darunavir/cobicistat coadministered with emtricitabine/tenofovir disoproxil fumarate in treatment-naïve adults. hra.nhs.uktandfonline.com At week 48, virologic response rates (VL <50 copies/mL) were similar with the STR (91%) and the control regimen (88%), demonstrating noninferiority. tandfonline.com This high virologic response rate was consistent across various patient subgroups based on demographic and clinical characteristics. tandfonline.com Low rates of virologic failure were observed, with no emerging resistance-associated mutations to darunavir or other components of the regimen. tandfonline.com
The DIAMOND study, a phase 3 trial evaluating the rapid initiation of darunavir/cobicistat/emtricitabine/tenofovir alafenamide, showed that a high proportion of treatment-naïve patients achieved an undetectable viral load through 48 weeks. jnj.com In the primary intent-to-treat analysis, 84% of patients achieved viral loads <50 copies/mL at 48 weeks. jnj.com
Data Table 1: Virological Response in Treatment-Naïve Patients at Week 48
| Regimen | Study | Proportion with HIV-1 RNA <50 copies/mL (Week 48) |
| This compound-boosted Atazanavir + TDF/FTC | Study 114 | 85% oup.com |
| Ritonavir-boosted Atazanavir + TDF/FTC | Study 114 | 87% oup.com |
| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate | Study 102/103 | Not inferior to comparators dovepress.com |
| Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (STR) | AMBER | 91% tandfonline.com |
| Darunavir/Cobicistat + Emtricitabine/Tenofovir Disoproxil Fumarate | AMBER (Control) | 88% tandfonline.com |
| Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (Rapid Initiation) | DIAMOND | 84% jnj.com |
Efficacy in Antiretroviral Treatment-Experienced Cohorts
This compound-boosted regimens have also been evaluated for their efficacy in treatment-experienced patients, particularly in the context of switching from ritonavir-boosted regimens and maintaining sustained virological suppression.
Switch Studies from Ritonavir-Boosted Regimens
Studies have investigated switching from ritonavir-boosted regimens to this compound-boosted regimens in virologically suppressed patients. Switching from darunavir/ritonavir to darunavir/cobicistat has been evaluated in clinical practice. annexpublishers.com A retrospective observational study involving patients who switched from darunavir/ritonavir to darunavir/cobicistat found that 97.2% maintained viral suppression at 48 weeks. annexpublishers.comtandfonline.com This suggests that switching from darunavir boosted with ritonavir to boosting with this compound can maintain viral efficacy in suppressed patients. annexpublishers.com
A phase 3, non-comparative, open-label clinical trial evaluated switching from ritonavir to this compound in patients with moderate renal impairment (creatinine clearance 50 to 89 mL/min) who were virologically suppressed on a stable regimen containing ritonavir-boosted atazanavir or darunavir. researchgate.net At week 48, 82% of patients maintained virologic suppression, and no emergent resistance developed. researchgate.net
Switching to the single-tablet regimen elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide plus darunavir was evaluated in treatment-experienced adults with a history of prior resistance and regimen failure who were virologically suppressed. nih.gov This strategy of simplifying from a multi-tablet regimen to a two-tablet once-daily combination demonstrated durable maintenance of virologic suppression. nih.gov
Sustained Virological Suppression in Maintenance Therapy
Maintaining sustained virological suppression is a primary goal of antiretroviral therapy. This compound-boosted regimens have demonstrated effectiveness in maintaining suppression in patients who switch from other regimens after achieving control. The EMERALD study, a phase 3 randomized, non-inferiority trial, evaluated switching from boosted protease inhibitors plus emtricitabine/tenofovir disoproxil fumarate regimens to the single-tablet regimen darunavir/cobicistat/emtricitabine/tenofovir alafenamide in virologically suppressed adults. jnj.com At week 96, switching to this this compound-containing STR resulted in maintained high virologic suppression (91%) and low virologic failure (1%), with low cumulative virologic rebound and no resistance development. jnj.com
An observational study assessing switching to elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate in a clinical cohort of virologically suppressed patients with diverse treatment histories found that the proportion of patients maintaining plasma viral load <50 copies/mL on treatment was high, ranging from 93% to 98% across different time points up to week 48. oup.com
Data Table 2: Virological Outcomes in Treatment-Experienced Patients
| Regimen Switched To | Baseline Regimen Switched From | Study Type | Proportion Maintaining Viral Suppression (Time Point) |
| Darunavir/Cobicistat | Darunavir/Ritonavir | Retrospective Observational | 97.2% (Week 48) annexpublishers.comtandfonline.com |
| This compound-boosted ATV or DRV + 2 NRTIs | Ritonavir-boosted ATV or DRV | Phase 3, Non-comparative | 82% (Week 48) researchgate.net |
| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide + Darunavir | Multi-tablet regimens | Phase 3, Open-label, Randomized | Durable maintenance nih.gov |
| Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (STR) | Boosted PIs + TDF/FTC | Phase 3, Randomized (EMERALD) | 91% (Week 96) jnj.com |
| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate (STR) | Various ART regimens | Observational Cohort | 93-98% (Up to Week 48) oup.com |
Immunological Reconstitution Assessments
Immunological reconstitution, typically measured by increases in CD4+ T-cell counts, is a critical outcome of effective antiretroviral therapy. Studies evaluating this compound-boosted regimens have also assessed their impact on immune recovery.
In the phase III study comparing this compound-boosted atazanavir to ritonavir-boosted atazanavir in treatment-naïve patients, similar increases in CD4 cell counts were observed in both groups. gilead.comjwatch.org At 48 weeks, the mean increases in CD4 cell counts were 213 cells/mm³ for this compound patients and 219 cells/mm³ for ritonavir patients. gilead.comjwatch.org Long-term data through 144 weeks also showed similar mean changes in CD4 cell counts from baseline between the atazanavir/cobicistat and atazanavir/ritonavir groups (+310 cells/mm³ vs +332 cells/mm³). dovepress.com
Studies of single-tablet regimens containing this compound have also reported on immunological outcomes. The large trials (Study 102 and 103) of elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate demonstrated immunological reconstitution through week 144. dovepress.comtandfonline.com
The phase 3 AMBER study of darunavir/cobicistat/emtricitabine/tenofovir alafenamide in treatment-naïve patients also assessed CD4+ cell counts. While the primary endpoint was virologic response, immunological responses similar to those seen with darunavir/ritonavir have been noted with darunavir/cobicistat. researchgate.net
Effective antiretroviral therapy, including regimens containing this compound, generally leads to significant increases in CD4+ T-cell counts, contributing to immune recovery. dovepress.com
Data Table 3: Immunological Outcomes (CD4+ Cell Count Change from Baseline)
| Regimen | Study | Mean Change in CD4+ Cells/mm³ (Time Point) |
| This compound-boosted Atazanavir + TDF/FTC | Study 114 | +213 (Week 48) gilead.comjwatch.org |
| Ritonavir-boosted Atazanavir + TDF/FTC | Study 114 | +219 (Week 48) gilead.comjwatch.org |
| Atazanavir/Cobicistat | Phase III Trial | +310 (Week 144) dovepress.com |
| Atazanavir/Ritonavir | Phase III Trial | +332 (Week 144) dovepress.com |
| Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate | Study 102/103 | Reconstitution observed (Week 144) dovepress.comtandfonline.com |
Patient Subgroup Efficacy Analyses
Clinical trials evaluating this compound-boosted regimens have included analyses of efficacy across various patient subgroups to understand the consistency of treatment response. These subgroup analyses provide valuable insights into how factors such as pre-treatment renal function and ethnic background may influence virological outcomes.
Efficacy in Patients with Pre-treatment Renal Impairment
Studies have investigated the efficacy of this compound-containing regimens in HIV-1 infected patients with varying degrees of renal function at baseline. This compound is known to decrease estimated creatinine (B1669602) clearance due to the inhibition of tubular secretion of creatinine, an effect that should be considered when assessing renal function in patients receiving this pharmacoenhancer europa.eudovepress.com. However, this effect does not reflect a true reduction in glomerular filtration rate dovepress.comnih.gov.
In a phase 3 study (GS-US-236-118) assessing the renal safety and efficacy of switching from ritonavir to this compound while continuing a protease inhibitor (atazanavir or darunavir) and NRTI backbone in patients with mild to moderate renal impairment (estimated glomerular filtration rate [eGFR] 50–89 mL/min), virologic response (viral load <50 copies/mL) was maintained in a high percentage of patients. At week 96, 89% of patients achieved virologic response by snapshot analysis, with no reported development of viral resistance jnjmedicalconnect.com. Minimal changes in creatinine clearance from baseline were observed through week 96 in this study jnjmedicalconnect.com.
Another phase 3 study (Study 112) specifically evaluated switching to a single-tablet regimen containing elvitegravir, this compound, emtricitabine, and tenofovir alafenamide (E/C/F/TAF) in virologically suppressed, ART-experienced participants with mild to moderate renal impairment (creatinine clearance 30-69 mL/min). At week 48, 92% of these patients maintained HIV-1 RNA <50 copies/mL nih.gov. Through 144 weeks, 91% of Asian participants in this study maintained viral suppression tandfonline.com. The study reported no significant change in estimated creatinine clearance through week 48 nih.gov.
While this compound causes an initial decrease in estimated GFR due to its mechanism of inhibiting tubular creatinine secretion, studies in patients with pre-treatment mild-to-moderate renal impairment have shown that this decrease tends to stabilize and is nonprogressive over time dovepress.com.
| Study | Patient Population | Baseline Renal Function (eGFR/CrCl) | Week 48 Virologic Suppression (<50 copies/mL) | Week 96 Virologic Suppression (<50 copies/mL) | Week 144 Virologic Suppression (<50 copies/mL) |
| GS-US-236-118 | Treatment-experienced, switched from RTV to COBI | Mild to Moderate (50-89 mL/min) | Not specified separately | 89% (Snapshot) jnjmedicalconnect.com | Not reported |
| Study 112 (E/C/F/TAF) | ART-experienced, switched to E/C/F/TAF | Mild to Moderate (30-69 mL/min) | 92% nih.gov | Not reported | 91% (Asian subgroup) tandfonline.com |
Efficacy in Diverse Ethnic Populations (e.g., Asian Subjects)
Clinical trials have also assessed the efficacy of this compound-containing regimens in diverse ethnic groups, including Asian populations. A sub-analysis of phase 3 clinical trials evaluated the efficacy and safety of E/C/F/TAF in ART-naïve and ART-experienced Asian participants.
In ART-naïve Asian participants in Studies 104 and 111, which compared E/C/F/TAF to E/C/F/TDF, virologic suppression rates were high in both arms. At week 144, Asian participants achieved 93% virologic suppression with E/C/F/TAF compared to 88% with E/C/F/TDF tandfonline.com.
In ART-experienced Asian participants who switched to E/C/F/TAF in Study 109, 95% maintained virologic suppression at week 96 tandfonline.com. In Study 112, which included ART-experienced Asian participants with mild-moderate renal impairment who switched to E/C/F/TAF, 91% maintained virologic suppression at week 144 tandfonline.comtandfonline.com.
| Study | Patient Population | Ethnicity | Regimen | Week 96 Virologic Suppression (<50 copies/mL) | Week 144 Virologic Suppression (<50 copies/mL) |
| Studies 104/111 | ART-naïve | Asian | E/C/F/TAF | Not specified separately | 93% tandfonline.com |
| Studies 104/111 | ART-naïve | Asian | E/C/F/TDF | Not specified separately | 88% tandfonline.com |
| Study 109 | ART-experienced, switched | Asian | E/C/F/TAF | 95% tandfonline.com | Not reported |
| Study 112 | ART-experienced, renal imp. | Asian | E/C/F/TAF | Not specified separately | 91% tandfonline.comtandfonline.com |
Safety and Tolerability Profile Research
Renal Safety Profile
The renal safety of cobicistat has been extensively studied, particularly concerning its well-documented effect on serum creatinine (B1669602) levels. Research has focused on elucidating the mechanism of this effect to distinguish it from true glomerular damage.
Mechanisms of Serum Creatinine Elevation: Focus on Transporter Inhibition (SLC47A1/MATE1)
This compound is known to cause a modest increase in serum creatinine (SCr) and a corresponding decrease in estimated glomerular filtration rate (eGFR). natap.org This elevation is not due to an impact on the actual glomerular filtration but results from the inhibition of active tubular secretion of creatinine. nih.govresearchgate.net
The primary mechanism for this phenomenon is the inhibition of the multidrug and toxin extrusion protein 1 (MATE1), a renal transporter encoded by the SLC47A1 gene. asm.orgnih.govoup.com MATE1 is located on the apical membrane of the proximal tubule cells and is responsible for the efflux of creatinine into the urine. researchgate.netasm.org By inhibiting MATE1, this compound reduces the clearance of creatinine from the blood, leading to a benign increase in its serum concentration. nih.govasm.org
Research has shown that this compound has a significant inhibitory effect on MATE1, with a 50% inhibition constant (IC50) for creatinine transport of 0.99 μM. nih.gov Some studies also suggest that this compound's effect on serum creatinine may be a result of its intracellular accumulation within the proximal tubule cells, facilitated by the organic cation transporter 2 (OCT2), which then allows for potent MATE1 inhibition. nih.govresearchgate.net This interaction is specific to certain transporters and does not affect the transporters involved in the elimination of other drugs like tenofovir (B777), which is a substrate for different renal transporters (organic anion transporters). natap.orgnih.gov
Differentiation of Estimated Glomerular Filtration Rate (eGFR) Reduction from True Glomerular Filtration Rate (GFR) Impact
A critical aspect of this compound's renal profile is distinguishing the observed reduction in eGFR, which is calculated from serum creatinine, from any actual impact on the true glomerular filtration rate (GFR). Multiple studies have demonstrated that this compound does not affect the true GFR. patsnap.comnih.govnatap.org
To determine this, clinical studies have employed exogenous filtration markers like iohexol (B1672079) to measure the actual GFR (aGFR). nih.govresearchgate.net In a study involving healthy volunteers with both normal and mildly to moderately impaired renal function, subjects received this compound for seven days. natap.orgnih.govi-base.info The results showed small increases in serum creatinine with corresponding mean decreases in eGFR of approximately 10 mL/min. natap.orgnih.gov However, there were no statistically significant changes in the aGFR as measured by iohexol clearance. nih.govnatap.org
The changes in eGFR were observed to be rapid in onset, occurring early in treatment, and were reversible, with eGFR values returning to baseline within 7 to 14 days after discontinuing this compound. natap.orgnih.govnatap.org This time course is consistent with a functional inhibition of a transporter rather than structural kidney damage. nih.govresearchgate.net In contrast, participants receiving ritonavir (B1064) or a placebo showed no significant changes in either eGFR or aGFR. natap.orgi-base.info
| Study Parameter | This compound Group (Normal Renal Function) | This compound Group (Mild/Moderate Impairment) | Ritonavir Group | Placebo Group |
| Mean Change in eGFR (Cockcroft-Gault) at Day 7 | -9.9 mL/min natap.org | -11.9 mL/min natap.org | No significant change natap.org | No significant change natap.org |
| Mean Change in aGFR (Iohexol) at Day 7 | No significant change nih.gov | -3.6 mL/min (not significant) natap.org | No significant change natap.org | No significant change natap.org |
| Reversibility upon Discontinuation (Day 14) | eGFR returned to baseline nih.gov | eGFR returned toward baseline natap.org | N/A | N/A |
This table is interactive. Click on the headers to sort.
Research on Fanconi Syndrome and Proximal Tubulopathy Associations
While the effect of this compound on serum creatinine is considered benign, there have been reports of renal impairment, including acute renal failure and Fanconi syndrome, particularly when this compound is used in a regimen containing tenofovir disoproxil fumarate (B1241708) (TDF). drugs.comdrugs.comfda.gov Fanconi syndrome is a disorder of the proximal renal tubules that results in impaired reabsorption of glucose, amino acids, uric acid, phosphate, and bicarbonate. researchgate.net The co-administration of this compound may increase the nephrotoxic potential of tenofovir by blocking its tubular secretion. bmj.com Patients receiving this compound with a TDF-containing regimen should be monitored for signs of worsening kidney problems, such as bone pain or fractures, which could indicate Fanconi Syndrome. hiv.gov
Long-term Renal Function Monitoring and Outcomes
Long-term studies have monitored the renal effects of this compound over extended periods. In a clinical trial lasting 144 weeks, the mean change in eGFR (calculated by the Cockcroft-Gault method) was -15.1 mL/min in the group receiving this compound-boosted atazanavir (B138). drugs.com In another study involving patients who switched from ritonavir to this compound, the mean change in eGFR was -6.2 mL/min at week 96. drugs.com
A surveillance cohort study (SCOLTA) observed a significant decline in eGFR within the first six months of initiating a regimen containing elvitegravir (B1684570)/cobicistat/emtricitabine (B123318)/TDF, with a mean change of -7.5 mL/min in treatment-experienced patients and -15.5 mL/min in treatment-naive patients. nih.gov These changes stabilized, with no significant further worsening observed between 6 and 12 months of therapy. nih.gov Pooled data from several studies showed that the rate of discontinuation due to renal adverse events in patients on TDF-containing, this compound-boosted regimens was low, at approximately 1.1% to 1.5%. natap.org
Hepatic Safety Assessments
The hepatic safety of this compound has been evaluated in clinical trials, with a focus on liver enzyme elevations. patsnap.com Hyperbilirubinemia (elevated bilirubin levels) is a very common finding, particularly when this compound is used to boost atazanavir. drugs.com In one clinical trial, hyperbilirubinemia was reported in 97.7% of patients in the this compound-boosted atazanavir group through 144 weeks. drugs.com
Elevations in liver transaminases, such as alanine transaminase (ALT) and aspartate aminotransferase (AST), have also been observed. patsnap.comdrugs.com In a comparative trial, increases in ALT or AST (greater than 3 times the upper limit of normal) were reported in 12.8% of patients in the this compound-boosted group compared to 9% in the ritonavir-boosted group. drugs.com More significant elevations (greater than 5 times the upper limit of normal) of ALT and AST were seen in 6% and 4% of patients in the this compound group, respectively. drugs.com Regular monitoring of liver function is recommended for patients on this compound-containing regimens, especially those with pre-existing liver conditions like hepatitis B or C. patsnap.com
| Hepatic Parameter (Grade 3-4) | This compound-Boosted Regimen | Comparator Regimen |
| Hyperbilirubinemia (>2.5x ULN) | 73% (with Atazanavir) drugs.com | 66% (Ritonavir-boosted Atazanavir) drugs.com |
| ALT Elevation (>5x ULN) | 6% drugs.com | Not specified in source |
| AST Elevation (>5x ULN) | 4% drugs.com | Not specified in source |
This table is interactive. Click on the headers to sort.
General Adverse Event Incidence and Severity in Clinical Trials
In a trial evaluating this compound-boosted atazanavir, the most frequent adverse events were jaundice and rash. drugs.com When used to boost darunavir (B192927), the most common side effects included diarrhea, nausea, rash, and headache. drugs.com Gastrointestinal disturbances like nausea and diarrhea are among the most common side effects across different this compound-containing regimens. patsnap.com
The incidence of severe (Grade 3 or 4) adverse events has also been assessed. In one study of darunavir/cobicistat, 5.1% of patients experienced Grade 3 adverse events and 0.6% had Grade 4 events through week 24. nih.gov Discontinuation of treatment due to adverse events occurs at a relatively low rate. In a trial comparing this compound-boosted atazanavir to a ritonavir-boosted regimen, 4% of patients in the this compound arm discontinued (B1498344) due to side effects, primarily gastrointestinal issues. dovepress.com In a study of darunavir/cobicistat in treatment-naive patients, 5.1% discontinued due to an adverse event by week 48. nih.gov
| Adverse Event | Incidence in this compound-Boosted Regimens | Notes |
| Jaundice | Very Common (with Atazanavir) drugs.comhiv.gov | Often related to elevated bilirubin. |
| Rash | Common drugs.comdrugs.com | Generally mild-to-moderate. drugs.com |
| Diarrhea | Common drugs.com | One of the most frequent side effects. patsnap.com |
| Nausea | Common patsnap.comdrugs.com | Often resolves as the body adjusts. patsnap.com |
| Headache | Common drugs.com | Reported with darunavir/cobicistat regimens. |
This table is interactive. Click on the headers to sort.
Gastrointestinal Tolerability Profiles
Research into this compound-containing regimens indicates a generally favorable gastrointestinal (GI) profile. In a post-hoc analysis of the AMBER trial, which evaluated a regimen of darunavir/cobicistat/emtricitabine/tenofovir alafenamide (D/C/F/TAF), the incidence and prevalence of treatment-related GI adverse events of interest (AEOIs) were low. nih.govoup.com These events, primarily defined as diarrhea, nausea, abdominal pain, and flatulence, tended to occur early in the study and were often transient. nih.govoup.com
Table 1: Incidence of Drug-Related Gastrointestinal Adverse Events Over Time (D/C/F/TAF Regimen)
| Time Point | Diarrhea | Nausea | Abdominal Pain | Flatulence |
|---|---|---|---|---|
| Week 1 | >4% | >2% | <1% | <1% |
| Week 96 | <1% | <1% | <1% | <1% |
Data derived from a post-hoc analysis of the AMBER trial. nih.gov
Neurological Adverse Events
The neurological adverse event profile of this compound has been evaluated in multiple clinical settings. Headache is one of the most frequently reported nervous system side effects, with an incidence of up to 10%. drugs.com Other commonly reported neurological events include dizziness, somnolence, and dysgeusia (altered sense of taste). aidsmap.comdrugs.com
While this compound itself is a pharmacoenhancer without direct antiviral activity, it is studied as part of combination therapies. In analyses of these combination regimens, neurological events are monitored. For example, in a study involving a darunavir/cobicistat-containing regimen, baseline neurologic comorbidities in the study population included headache (20-21%) and migraine (6-8%). symtuzahcp.com Although research has explored the potential for antiretrovirals to have neurotoxic effects, no direct evidence of such toxicity has been reported for this compound. nih.gov
Dermatological Manifestations
Dermatological reactions are a noted adverse event in studies of this compound-containing antiretroviral therapies. Rash is the most common manifestation, with varying descriptions and incidence rates across studies. When combined with darunavir, rash has been reported in up to 15.7% of patients. drugs.com In regimens containing elvitegravir, this compound, emtricitabine, and tenofovir disoproxil fumarate, rash is considered very common (≥10%). drugs.com
These rash events can encompass a range of presentations, including dermatitis, drug eruption, eczema, pruritus, and various forms of rash (macular, maculopapular, morbilliform, pruritic). drugs.comdrugs.comdrugs.com While most rashes are mild to moderate, serious skin reactions have been reported, though uncommonly. These severe reactions include Stevens-Johnson syndrome, angioedema, and urticaria. drugs.comdrugs.com Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), a potentially life-threatening condition, has been observed in patients taking combination antiretroviral therapy which included this compound, although the reaction was attributed to another agent in the regimen. nih.gov
Table 2: Frequency of Dermatological Manifestations with this compound-Containing Regimens
| Frequency | Adverse Event |
|---|---|
| Very Common (≥10%) | Rash |
| Common (1% to 10%) | Pruritus (itching), various rash events |
| Uncommon (0.1% to 1%) | Stevens-Johnson syndrome, angioedema, urticaria |
Frequencies compiled from studies of various this compound-containing combinations. drugs.comdrugs.com
Comparative Safety and Tolerability with Ritonavir-Containing Regimens
Differential Metabolic Effects (e.g., Lipid Profiles, Insulin (B600854) Resistance)
Comparative studies have revealed notable differences in the metabolic effects of this compound versus ritonavir as pharmacokinetic enhancers. Research indicates that this compound has a more favorable impact on lipid profiles. nih.govaidsmap.com A study focused on patients with dyslipidemia who switched their boosting agent from ritonavir to this compound (while continuing darunavir) found significant improvements in lipid parameters after 24 weeks. aidsmap.comnatap.org
Table 3: Change in Lipid Profile After Switching from Ritonavir to this compound Booster
| Lipid Parameter | Median at Baseline (mg/dL) | Median at Week 24 (mg/dL) | P-value |
|---|---|---|---|
| Triglycerides | 167 | 124 | 0.018 |
Data from the total study population switching from ritonavir to this compound. natap.org
Comparative Discontinuation Rates Due to Adverse Events
In a large, international, randomized, double-blind trial comparing this compound to ritonavir as a pharmacoenhancer for atazanavir (in combination with emtricitabine/tenofovir disoproxil fumarate), the safety and tolerability profiles were found to be comparable. oup.comnih.govresearchgate.net The rates of discontinuation due to adverse events were identical between the two groups. oup.comnih.govresearchgate.net After 48 weeks of treatment, 7% of patients in the this compound group and 7% of patients in the ritonavir group had discontinued the study drug because of an adverse event. oup.comnih.govresearchgate.net Similarly, the incidence of serious adverse events was also similar between the two arms (10% with this compound vs. 7% with ritonavir). oup.comnih.govresearchgate.net
Table 4: Comparative Discontinuation Rates at Week 48 (this compound vs. Ritonavir)
| Outcome | This compound (COBI) Group (n=344) | Ritonavir (RTV) Group (n=348) |
|---|---|---|
| Serious Adverse Events | 10% | 7% |
| Discontinuation due to Adverse Events | 7% | 7% |
Data from a randomized controlled trial comparing this compound- and ritonavir-boosted atazanavir regimens. oup.comnih.govresearchgate.net
Safety in Special Patient Populations
The use of this compound in specific patient populations requires careful consideration due to altered pharmacokinetics or potential risks.
Pregnancy: this compound co-administered with atazanavir or darunavir is not recommended for use during pregnancy. drugs.comfda.gov Clinical trials have shown that exposures to both this compound and the boosted antiretroviral are substantially lower during the second and third trimesters, which could compromise virologic efficacy. drugs.comfda.gov Therefore, it is recommended that these regimens not be initiated in pregnant individuals, and an alternative regimen should be considered for those who become pregnant during therapy. fda.gov
Renal Impairment: this compound is known to inhibit the tubular secretion of creatinine, which results in a modest increase in serum creatinine and a corresponding decrease in the estimated creatinine clearance (eCrCl) without affecting the actual glomerular function. drugs.com However, when this compound is used in a regimen containing tenofovir disoproxil fumarate (TDF), cases of renal impairment, including acute renal failure and Fanconi syndrome, have been reported. drugs.comfda.gov Co-administration of this compound and TDF is not recommended in patients with an eCrCl below 70 mL/min. drugs.comfda.gov No dosage adjustment of this compound itself is required in patients with any degree of renal impairment. drugs.com
Hepatic Impairment: For patients with mild-to-moderate hepatic impairment, no dose adjustment for this compound is necessary. drugs.com However, there is no available data on the use of this compound in patients with severe hepatic impairment. drugs.com Clinicians should refer to the prescribing information for the co-administered antiretroviral agents for guidance on dosing in this population. drugs.com
Pediatric Cohort Safety Profiles
The safety and tolerability of this compound-containing antiretroviral regimens in pediatric populations have been evaluated in several clinical trials and postmarketing surveillance studies. These investigations have generally demonstrated a safety profile in children and adolescents similar to that observed in adults, with no new safety signals identified. fda.gov
In a notable open-label clinical trial, the safety of this compound coadministered with either atazanavir or darunavir, plus two nucleoside reverse transcriptase inhibitors, was assessed in virologically suppressed HIV-1 infected pediatric subjects aged 12 to less than 18 years. The findings through Week 48 of the trial indicated that this compound was well-tolerated. fda.gov Similarly, a review of the FDA Adverse Event Reporting System (FAERS) for a fixed-dose combination of darunavir and this compound in pediatric patients under 18 years of age did not identify any new safety concerns. fda.gov
Further research on a fixed-dose combination tablet of elvitegravir, this compound, emtricitabine, and tenofovir alafenamide in children aged 2 years and older, weighing at least 14 kg, also reported good tolerability. Drug-related treatment-emergent adverse events occurred in a small percentage of participants, with the most common being vomiting and/or diarrhea. Importantly, there were no Grade 3 or 4 adverse events, nor any that led to the discontinuation of the study drug. nih.gov
| Adverse Event | Frequency | Severity | Action Taken |
|---|---|---|---|
| Vomiting and/or Diarrhea | 11.1% | Mild (Grade 1) | None |
| Asthenia | 3.7% | Mild (Grade 1) | None |
| Pneumonia (Serious AE) | 3.7% | Moderate (Grade 2) | Considered not related to study drug |
Safety in Pregnant Women: Maternal and Fetal Outcomes
The use of this compound during pregnancy is generally not recommended due to significant pharmacokinetic changes that lead to substantially lower plasma concentrations of both this compound and the antiretroviral agents it boosts. nih.govdrugs.com This reduced exposure could increase the risk of virologic failure and mother-to-child transmission of HIV. nih.gov
Pharmacokinetic studies have demonstrated that during the second and third trimesters of pregnancy, the area under the curve (AUC) for this compound can be reduced by 50-60% compared to postpartum levels. nih.gov This is attributed to pregnancy-induced increases in the activity of metabolic enzymes such as CYP3A.
Placental transfer of this compound appears to be low, with the median ratio of cord blood to maternal plasma concentrations being approximately 0.08 to 0.10. nih.gov
| Pharmacokinetic Parameter | Second Trimester vs. Postpartum | Third Trimester vs. Postpartum |
|---|---|---|
| AUC Reduction | ~50% | ~56% |
| Cmax Reduction | ~37% | ~42% |
In clinical studies observing maternal and infant outcomes, adverse events have been reported, though not all were attributed to the study drug. In one study, nine mothers experienced Grade 3 or higher adverse events, with preterm labor in two women considered possibly treatment-related. Six infants had Grade 3 or higher adverse events, with a perimembranous ventricular septal defect in one infant classified as possibly related to the study drug. nih.gov Other observed clinical abnormalities in infants at birth included sacral dimple, congenital anemia, undescended testes, and inguinal hernias. nih.gov
Safety Considerations in Elderly Patients
The aging population of individuals with HIV necessitates an understanding of the safety and tolerability of antiretroviral regimens in older adults. Clinical trials of this compound have included a limited number of subjects aged 65 and over, making it difficult to definitively determine if they respond differently than younger subjects.
However, a 48-week, phase 3b, open-label trial evaluating a darunavir/cobicistat-based regimen included a post-hoc analysis comparing safety and efficacy outcomes in subjects ≤45 years and >45 years of age. Of the 313 subjects, 24% were over 45 years old. The study found that the safety and efficacy profiles were similar between the two age groups. nih.gov
| Adverse Event | Subjects ≤45 years (n=237) | Subjects >45 years (n=76) |
|---|---|---|
| Any Adverse Event (AE) | 93% | 88% |
| Grade 2-4 AE Possibly Related to Study Drug | 13% | 15% |
| Discontinuation due to AE | 3% | 3% |
Older adults with HIV are more likely to have comorbidities and be on multiple medications (polypharmacy), which increases the potential for drug-drug interactions. This compound is a potent inhibitor of the cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of many commonly prescribed medications in the elderly. Therefore, careful consideration of potential drug interactions is crucial when initiating a this compound-containing regimen in this population. Age-related physiological changes, such as decreased renal and hepatic function, may also impact the safety and tolerability of medications.
Future Research Directions and Translational Applications
Expansion of Pharmacokinetic Enhancer Applications Beyond HIV
The pharmacokinetic boosting properties of cobicistat, particularly its inhibitory effect on CYP3A, make it a candidate for enhancing the exposure of drugs metabolized by this enzyme in therapeutic areas beyond HIV. clinicaltrials.eunih.govdovepress.com This is a significant area of current and future research.
Investigation in Oncology Therapies (e.g., Non-Small Cell Lung Cancer, Glioma)
This compound is currently being investigated in several clinical trials for its potential use in oncology. clinicaltrials.eucancer.gov The rationale is to use this compound to boost the levels of certain cancer medications that are substrates of CYP3A, potentially improving their efficacy or allowing for modified dosing regimens. clinicaltrials.eumedifind.com
Specific areas of investigation include Non-Small Cell Lung Cancer (NSCLC) and glioma. In NSCLC, studies are exploring the co-administration of this compound with osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. clinicaltrials.eumedifind.comclinicaltrials.eunih.gov The aim is to assess the feasibility of pharmacokinetically boosting osimertinib to improve its exposure, particularly in patients with advanced EGFR-mutated NSCLC. medifind.comnih.gov One clinical trial, the OSIBOOST trial, specifically evaluated whether osimertinib plasma levels could be boosted by co-administration of this compound in NSCLC patients with low steady-state osimertinib trough concentrations. nih.gov Another study is investigating modified osimertinib dosing with this compound in advanced NSCLC with EGFR mutation, aiming to assess if concurrent use allows for weekly intake reductions while retaining clinically effective exposure, and also exploring improved penetration into the central nervous system in patients with CNS oligoprogression. clinicaltrials.eumedifind.comclinicaltrials.eu
In the context of glioma and other BRAF-mutated solid tumors, this compound is being studied in combination with plixorafenib (FORE8394), a next-generation BRAF inhibitor. clinicaltrials.eucancer.govoncnursingnews.comcancernetwork.comcareacross.comresearchgate.net A phase 1/2 trial demonstrated that the addition of this compound led to a 2- to 3-fold increase in plixorafenib exposure, showing encouraging clinical activity in patients with BRAF-mutated, refractory solid tumors, including gliomas. oncnursingnews.com Another trial is evaluating the feasibility of using CSF and plasma circulating tumor DNA (ctDNA) as biomarkers for response to plixorafenib co-administered with this compound in BRAF-V600E mutant glioma refractory to prior therapies. careacross.comresearchgate.net
Beyond NSCLC and glioma, this compound is also being investigated in combination with olaparib (B1684210) for patients with high-grade ovarian cancer after first-line chemotherapy and in a study involving venetoclax (B612062) and azacitidine for newly diagnosed acute myeloid leukemia patients ineligible for intensive chemotherapy. clinicaltrials.eu
These studies highlight the potential of this compound to enhance the pharmacokinetic profile of various oncology agents, which could lead to improved treatment outcomes.
Exploration of Other Therapeutic Areas Requiring CYP3A Boosting
The principle of using this compound to inhibit CYP3A extends its potential application to other therapeutic areas where drugs are significantly metabolized by this enzyme and could benefit from increased systemic exposure. While specific large-scale clinical trials outside of HIV and oncology were not extensively detailed in the search results, the concept of pharmacokinetic boosting is expanding to other areas. nih.gov A population pharmacokinetic analysis included this compound levels from patients with rheumatoid arthritis, cancer, or HIV infection, indicating exploration in different patient populations. nih.gov this compound's interaction profile, which is considered more selective for CYP3A compared to ritonavir (B1064), could offer advantages in co-administering with a wider range of medications in various conditions. nih.govresearchgate.netdovepress.com Potential interactions with numerous drug classes metabolized by CYP3A have been noted, suggesting a broad spectrum of drugs whose exposure could theoretically be modulated by this compound co-administration. dovepress.com
Advanced Formulation Science and Drug Delivery Systems
Advancements in pharmaceutical formulation and drug delivery systems are crucial for optimizing the administration, patient adherence, and therapeutic efficacy of medications. For this compound, this involves the development of novel fixed-dose combinations and the exploration of innovative delivery technologies.
Development of Novel Fixed-Dose Combinations
Fixed-dose combinations (FDCs) containing this compound are already a cornerstone of modern HIV therapy, simplifying regimens and improving adherence. england.nhs.ukdovepress.comnih.govresearchgate.netnih.govunimi.it this compound's chemical properties, including its solubility and stability, are advantageous for coformulation with other antiretroviral agents. dovepress.comnih.govresearchgate.net
Existing FDCs include combinations with elvitegravir (B1684570), emtricitabine (B123318), and tenofovir (B777) disoproxil fumarate (B1241708) or tenofovir alafenamide, as well as combinations with darunavir (B192927) and atazanavir (B138). england.nhs.ukdovepress.comnih.govresearchgate.net The development of new FDCs is ongoing, with a future single-tablet regimen containing darunavir/cobicistat plus emtricitabine and tenofovir alafenamide mentioned as being in development. dovepress.com These efforts aim to further reduce pill burden and enhance convenience for patients requiring long-term therapy.
Exploration of Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems are an area of active research in drug delivery, offering potential benefits such as improved solubility, permeability, bioavailability, controlled release, and targeted delivery. mdpi.commdpi.comnih.gov While the search results did not provide specific details on nanoparticle formulations of this compound itself, the general principles of nanoparticle drug delivery are being explored for antivirals and other challenging compounds to overcome limitations like poor solubility and low bioavailability. mdpi.comnih.govresearchgate.net Research into nanoparticle systems for other antiretroviral agents, such as lopinavir (B192967) and fostemsavir, highlights the potential of this technology in the field of antiviral therapy to improve drug properties and create drug depots. researchgate.netwhiterose.ac.ukresearchgate.net This suggests that nanoparticle-based approaches could potentially be investigated for this compound or this compound-boosted regimens in the future to address specific pharmacokinetic challenges or enable novel routes of administration.
Research into Depot Formulations and Alternative Dosage Forms
Depot formulations aim to provide sustained drug release over an extended period, potentially reducing dosing frequency and improving adherence, particularly for chronic conditions. While direct research on this compound depot formulations was not prominently featured in the search results, the concept of creating drug depots is being explored for other antiviral agents using technologies like lipid nanoparticles. researchgate.net
Research into alternative dosage forms for this compound or this compound-boosted regimens could also be a future direction to improve patient experience and compliance. The existing use of oral tablets is standard clinicaltrials.eu, and future developments might explore other administration routes or formulations that offer advantages in specific clinical scenarios.
The continued investigation into advanced formulations and delivery systems for this compound underscores the effort to maximize its utility as a pharmacokinetic enhancer and to integrate it effectively into evolving treatment paradigms across various diseases.
Pharmacogenomic Studies and Personalized Medicine
Pharmacogenomics investigates the role of genetic variations in influencing drug response. For this compound, this area of research is crucial for identifying individuals who may experience altered drug disposition or response when this compound is used as a booster. mdpi.comresearchgate.net
Identification of Genetic Polymorphisms Influencing this compound Disposition
Research is ongoing to identify specific genetic polymorphisms that may affect the pharmacokinetics of this compound or the drugs it boosts. While this compound primarily inhibits CYP3A enzymes, genetic variations in CYP3A genes, particularly CYP3A4, could theoretically influence the extent of this inhibition or this compound's own metabolism, as it is also a substrate for CYP3A. dovepress.comnih.gov Additionally, polymorphisms in drug transporter proteins that might interact with this compound could play a role in its disposition. nih.govbiomedpharmajournal.org Studies have highlighted the importance of considering genetic variants in CYP enzymes and transporter proteins in future clinical studies to understand their impact on the safety and efficacy of boosted regimens. nih.gov
Tailoring Therapy Based on Individual Genetic Profiles
The ultimate goal of pharmacogenomic studies is to enable personalized medicine approaches. By identifying genetic profiles that predict variations in this compound's boosting effect or the metabolism of co-administered drugs, it may be possible to tailor antiretroviral therapy to individual patients. mdpi.comresearchgate.netbiomedpharmajournal.org This could involve selecting alternative boosting agents, adjusting dosages of co-administered drugs, or more closely monitoring patients with specific genetic variants to optimize viral suppression and minimize potential drug-related issues. researchgate.net While pharmacogenetic guidelines exist for some antiretroviral drugs, the clinical implementation of pharmacogenomics in routine HIV care is still evolving, and further research is needed to translate genetic findings into actionable clinical recommendations for this compound-containing regimens. mdpi.com
Long-term Outcome Studies
As individuals receiving this compound-boosted regimens continue therapy for extended periods, long-term outcome studies are essential to evaluate the sustained effects on various physiological parameters and the durability of viral control.
Extended Follow-up of Renal and Metabolic Parameters
This compound is known to inhibit the tubular secretion of creatinine (B1669602), leading to a decrease in estimated glomerular filtration rate (eGFR) without necessarily reflecting a true decline in renal function. nih.govdovepress.complos.org Long-term studies are needed to differentiate this effect from actual renal impairment and to monitor for any potential long-term renal consequences associated with this compound-containing regimens. nih.govnih.gov Furthermore, the long-term impact of this compound on metabolic parameters, such as lipid profiles and glucose metabolism, requires continued investigation. While some initial data suggested potential metabolic advantages compared to ritonavir boosting, extensive randomized studies are needed to confirm these findings over extended follow-up periods. nih.govnih.gov
Sustained Virological and Immunological Control in Chronic Therapy
Ensuring sustained virological suppression and immunological recovery is paramount in HIV treatment. Long-term outcome studies provide valuable data on the durability of this compound-boosted regimens in maintaining undetectable viral loads and promoting CD4+ T cell count increases over many years of therapy. dovepress.comoup.com These studies are particularly important in diverse patient populations, including those with treatment experience and potential resistance profiles. oup.com Real-world data extending beyond the duration of initial clinical trials are crucial for understanding the long-term effectiveness and factors that may influence treatment success or failure. oup.commdpi.com
Real-World Effectiveness and Safety Studies
While clinical trials provide robust data on efficacy and safety in controlled environments, real-world studies are vital for understanding how this compound-containing regimens perform in broader patient populations with varying comorbidities, co-medications, and adherence levels. mdpi.comajol.info
Real-world effectiveness studies evaluate the proportion of patients achieving and maintaining viral suppression in routine clinical practice. mdpi.comajol.infonih.gov These studies often include a more diverse range of patients than clinical trials, providing insights into the generalizability of trial findings. mdpi.com Data from real-world settings have generally shown effectiveness comparable to that observed in Phase 3 trials for this compound-boosted regimens. ajol.infonih.gov
Post-Marketing Surveillance and Observational Cohort Studies
Post-marketing surveillance and observational cohort studies are critical for gathering data on the long-term safety and effectiveness of this compound-containing regimens in routine clinical practice. These studies capture outcomes in a broader and more diverse patient population than typically enrolled in controlled clinical trials. eupati.eunih.govresearchgate.net Regulatory agencies often require or agree upon these studies to monitor drug performance after approval. carragroup.org
Real-world data (RWD) from sources such as electronic health records, patient registries, and administrative data provide valuable insights into how this compound performs in various clinical settings and patient subgroups, including those with comorbidities or who were underrepresented in initial trials. eupati.eunih.govresearchgate.netnice.org.uk Analysis of this RWD generates real-world evidence (RWE), which complements data from randomized controlled trials (RCTs) and informs healthcare decision-making. eupati.eunih.govresearchgate.net
Examples of such studies include observational cohorts assessing the long-term durability of this compound-boosted regimens in heavily treatment-experienced individuals oup.com and studies evaluating outcomes in specific populations like Asian participants. tandfonline.com These studies help to identify potential long-term safety concerns or differences in efficacy that may not have been apparent in shorter-term trials.
Efficacy and Safety in Diverse Clinical Settings
Evaluating the efficacy and safety of this compound in diverse clinical settings involves studying its use in various patient populations and healthcare systems. This includes assessing its performance in individuals with different genetic backgrounds, comorbidities, and those receiving concomitant medications that may interact with this compound's inhibitory effects on CYP3A and other transporters like P-gp, BCRP, MATE1, OATP1B1, and OATP1B3. europa.eudovepress.com
Clinical trials have demonstrated the non-inferiority of this compound-boosted regimens compared to ritonavir-boosted regimens in treatment-naïve and treatment-experienced HIV-1 infected patients. dovepress.comengland.nhs.uk However, ongoing research in diverse settings helps to understand the generalizability of these findings. Studies in specific populations, such as those with mild-to-moderate renal impairment, provide crucial data on the safety and efficacy of this compound in these subgroups. tandfonline.com
Furthermore, research is exploring the potential use of this compound beyond HIV treatment, such as boosting the effects of certain cancer medications, aiming to improve effectiveness and potentially reduce required dosages. clinicaltrials.eu These translational applications highlight the ongoing investigation into the broader therapeutic potential of this compound's pharmacokinetic properties.
Mechanistic Studies of Unresolved Adverse Events
Despite its established safety profile, certain adverse events associated with this compound require further mechanistic investigation to fully understand their underlying causes and inform clinical management.
Elucidation of Underlying Mechanisms for Renal Creatinine Increase
One of the well-documented effects of this compound is an increase in serum creatinine levels and a corresponding decrease in estimated glomerular filtration rate (eGFR) based on creatinine measurements. dovepress.comengland.nhs.ukoup.comtandfonline.com Mechanistic studies have elucidated that this effect is primarily due to the inhibition of renal tubular secretion of creatinine rather than actual impairment of glomerular filtration. dovepress.comengland.nhs.ukoup.comtandfonline.comnih.govnih.gov
This compound inhibits specific renal transporters involved in creatinine secretion, notably the multidrug and toxin extrusion protein 1 (MATE1) and, to a lesser extent, organic cation transporter 2 (OCT2). oup.comtandfonline.comnih.govnih.govresearchgate.netresearchgate.net Creatinine is actively secreted into the renal tubules via basolateral uptake transporters (like OCT2, OCT3, OAT2, and OAT3) and apical efflux transporters (like MATE1 and MATE2-K). nih.govresearchgate.netresearchgate.net this compound's inhibition of MATE1 and OCT2 reduces the efflux and uptake of creatinine by the renal tubules, leading to its accumulation in the bloodstream and the observed increase in serum creatinine. oup.comnih.govresearchgate.netresearchgate.net
While the primary mechanism is understood, ongoing studies may delve deeper into the concentration-dependent nature of this inhibition dovepress.com and the potential influence of genetic polymorphisms in these transporters on the magnitude of creatinine increase in individuals. Further research could also explore alternative methods for assessing true GFR in patients receiving this compound. tandfonline.comnih.gov
Investigation of Rare or Delayed Onset Adverse Effects
While generally well-tolerated, the investigation of rare or delayed onset adverse effects associated with this compound is an important area of ongoing research. Post-marketing surveillance plays a key role in identifying such events that may not have been observed in pre-approval clinical trials due to sample size or duration limitations. carragroup.org
Although specific rare or delayed adverse effects solely attributable to this compound (independent of the co-administered drugs) are not extensively detailed in the provided search results beyond the known renal effect on creatinine and drug-drug interactions, post-marketing reports for this compound-containing regimens have noted events such as new-onset diabetes mellitus or exacerbation of pre-existing diabetes mellitus, hyperglycemia, redistribution of body fat, and rhabdomyolysis (particularly when co-administered with HMG-CoA reductase inhibitors). hres.camedscape.com Severe skin reactions, though rare, have also been reported. medscape.com
Future mechanistic studies could investigate the biological pathways through which this compound, in combination with other antiretrovirals, might contribute to these less common or delayed events. This could involve exploring potential off-target effects or complex drug-drug interactions beyond the primary CYP3A inhibition. Understanding these mechanisms is crucial for better patient management and potentially mitigating the risk of such events.
Ethical and Regulatory Science Perspectives
Ethical Considerations in Clinical Trial Design for Pharmacokinetic Enhancers
The design of clinical trials for pharmacokinetic enhancers like cobicistat involves specific ethical considerations, particularly when they are used to boost the levels of other therapeutic agents. A core ethical principle in clinical research is ensuring that trials are well-designed to answer important scientific questions while safeguarding participant interests and promoting their safety. openaccessjournals.com
For pharmacokinetic enhancers, a key ethical consideration in trial design relates to the selection of the comparator arm. When a pharmacokinetic enhancer is added to one or more active substances, regulatory guidelines may not require a comparator arm with the enhancer alone, provided there is appropriate justification based on in vitro, preclinical, and/or pharmacokinetic and pharmacodynamic data. europa.eu This approach is justified because the enhancer itself is not intended to treat the disease but rather to improve the pharmacokinetic profile of the co-administered drug.
However, challenges arise in specific populations, such as pregnant women. Recent pharmacokinetic studies of this compound in pregnant women have revealed significantly reduced concentrations of both this compound and the partner drug it boosts (elvitegravir or darunavir) compared to postpartum, raising concerns about potential viral breakthrough, drug resistance, disease progression, and perinatal transmission. nih.govwho.intescholarship.org These findings highlight an ethical obligation to ensure that drugs used by the public, including pregnant individuals, are safe and effective enough to justify their use. nih.gov The exclusion of pregnant persons from initial drug development trials, including those for pharmacokinetic enhancers like this compound, has resulted in a lack of crucial pharmacokinetic data in this population at the time of initial approval. nih.govwho.int This underscores the ethical imperative to enroll pregnant individuals in earlier phases of drug trials (phases IIb and III) to characterize drug exposure and safety, ensuring data availability at approval. who.int Physiologically-based pharmacokinetic (PBPK) modeling can also serve as a valuable tool to identify potential dosing issues in pregnancy without involving human subjects. nih.gov
Another ethical consideration in clinical trial design, particularly in the context of HIV prevention research where pharmacokinetic enhancers might be relevant, involves determining appropriate standards of prevention in control arms. nih.gov Balancing the provision of benefits to participants with the need to answer the research question scientifically presents ethical tensions. nih.gov
Regulatory Frameworks for Approval and Post-Market Monitoring
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for the approval and post-market monitoring of medicinal products, including pharmacokinetic enhancers such as this compound.
This compound was approved by the FDA for use in combination with certain HIV-1 protease inhibitors (atazanavir and darunavir) for the treatment of HIV-1 infection. newdrugapprovals.orgnih.gov It was also approved as a component of fixed-dose combination HIV treatments like Stribild (elvitegravir/cobicistat/emtricitabine (B123318)/tenofovir) and Prezcobix (darunavir/cobicistat). newdrugapprovals.orgwikipedia.orggilead.comwikipedia.org The EMA also approved this compound as a pharmacokinetic enhancer for atazanavir (B138) and darunavir (B192927). newdrugapprovals.org The regulatory review process involves the evaluation of data from clinical trials to assess the drug's safety and efficacy. gilead.com For this compound, the approval was supported by clinical trials demonstrating its ability to boost the levels of co-administered antiretroviral drugs. newdrugapprovals.orgengland.nhs.uk
Regulatory bodies also emphasize the importance of post-market surveillance (Phase 4 clinical trials) to monitor the safety and effectiveness of drugs once they are available to the public. lindushealth.com This phase is crucial for identifying long-term effects or rare adverse reactions that may not have been apparent during initial clinical trials conducted in controlled environments. lindushealth.com Post-market surveillance involves the systematic collection, analysis, and interpretation of data about a marketed device or drug to address public health questions on safety and effectiveness. nsf.orgfda.gov Regulatory requirements, such as those outlined in 21 CFR part 822 in the United States for medical devices, mandate manufacturers to conduct post-market surveillance for certain products. nsf.orgfda.gov While this regulation specifically mentions medical devices, the principle of post-market monitoring for drugs is also a critical aspect of regulatory oversight. lindushealth.com The FDA Adverse Event Reporting System (FAERS) is a database used to support the FDA's postmarketing safety surveillance program for drugs and therapeutic biological products. fda.gov Regulatory agencies continue routine pharmacovigilance monitoring for approved products like this compound-containing regimens. fda.gov
Regulatory guidelines also exist for the clinical development of fixed combination medicinal products, which is relevant for this compound as it is often co-formulated with other antiretrovirals. europa.eu These guidelines discuss principles for development and the clinical data requirements for such combinations. europa.eu Furthermore, regulatory agencies provide guidance on pharmacokinetic studies, including those in special populations like pregnant women. who.inteuropa.eu
Challenges and Best Practices in Drug-Drug Interaction Management for Complex Regimens
Managing drug-drug interactions is a significant challenge in clinical practice, particularly with complex regimens involving pharmacokinetic enhancers like this compound. This compound is a potent inhibitor of CYP3A enzymes, which can lead to increased plasma concentrations of other medications metabolized by these enzymes, potentially resulting in severe or even life-threatening side effects. newdrugapprovals.orgdrugbank.commdpi.com
The potential for clinically significant drug interactions is high when using potent CYP450 inhibitors like this compound or ritonavir (B1064). mdpi.com While this compound was developed with the aim of having fewer drug interactions compared to ritonavir, it still significantly impacts the pharmacokinetics of co-administered drugs. newdrugapprovals.orgmdpi.com Studies have shown that this compound and ritonavir can result in different drug interactions when used with concomitant medications. drugbank.com
Best practices in managing drug-drug interactions with this compound-containing regimens include careful review of all concomitant medications by healthcare professionals. newdrugapprovals.org Monitoring the concentrations of co-administered drugs metabolized by CYP3A may be necessary, especially when initiating new medicines or changing doses. newdrugapprovals.org Regulatory documents provide clinical recommendations for specific drug-drug interactions based on available data and extrapolation. fda.gov
The complexity of drug interactions is further highlighted in specific populations. For instance, observed reductions in this compound and partner drug concentrations in pregnant women necessitate careful consideration and potentially different management strategies compared to non-pregnant adults. nih.govwho.intescholarship.org The lack of comprehensive pharmacokinetic data in certain populations at the time of approval contributes to the challenges in predicting and managing drug interactions. who.int
Q & A
Basic Research Questions
Q. How can researchers validate the binding affinity of cobicistat to target proteins like MAPK14 in vitro?
- Methodological Answer : Use molecular docking tools (e.g., SeamDock) to simulate interactions between this compound and the target protein’s binding site. Validate docking results with enzyme inhibition assays to measure dose-dependent reductions in kinase activity. For example, in BEAS-2B cells, this compound reduced MAPK14 mRNA expression and activity (p < 0.001) at its IC50 concentration . Confirm binding affinity (e.g., -8.3 kcal/mol via molecular dynamics) and correlate with ADMET predictions to assess drug-likeness .
Q. What experimental designs are recommended to assess this compound’s inhibitory effects on viral replication (e.g., SARS-CoV-2)?
- Methodological Answer : Use multiple cell lines (e.g., Calu-3 lung cells, Vero E6 kidney cells, T84 gut cells) infected at varying multiplicities of infection (MOI: 0.05 vs. 0.5). Measure viral RNA levels in supernatants via RT-qPCR and cell viability via MTT/crystal violet assays. Dose-response curves (0.58–10 μM this compound) reveal IC50 values dependent on MOI and cell type. Compare results to plasma concentrations achievable in humans (1–5 μM) and mice (50 mg/kg) to gauge translational relevance .
Q. How can researchers differentiate this compound’s CYP3A inhibition from its direct antiviral effects?
- Methodological Answer : Employ in vitro FRET assays to test this compound’s inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro). Concurrently, use siRNA silencing of CYP3A4/P-gp in cell lines to isolate pharmacoenhancing vs. direct antiviral effects. Western blot analysis of viral proteins (e.g., S-glycoprotein cleavage) and syncytia formation assays further clarify mechanisms .
Advanced Research Questions
Q. How do physiologically based pharmacokinetic (PBPK) models address this compound-mediated drug-drug interactions (DDIs) in complex regimens?
- Methodological Answer : Develop PBPK models integrating this compound’s metabolism (CYP3A/CYP2D6) and transporter interactions (P-gp, OATP1B1). Retrograde calculations of intrinsic clearance from clinical PK data (e.g., 400 mg single dose) account for autoinhibition at lower doses. Verify models using digitized clinical DDI studies (e.g., with voriconazole or rifampicin) and apply to predict unstudied combinations (e.g., nilotinib + this compound) .
Q. What strategies resolve contradictions in this compound’s pharmacokinetic (PK) data during pregnancy?
- Methodological Answer : Compare PK parameters (AUC, Cmin) from IMPAACT P1026s (showing subtherapeutic boosting in pregnancy) vs. non-pregnant trials. Adjust for pregnancy-related CYP3A induction, plasma volume expansion, and placental efflux transporters. Use PBPK models validated with trimester-specific physiological parameters to optimize dosing (e.g., higher this compound doses or ritonavir substitution) .
Q. How can this compound synergize with remdesivir to enhance antiviral efficacy against RNA viruses?
- Methodological Answer : Test combinations in primary human colon organoids and Syrian hamsters. Measure viral titers (via plaque assays) and disease progression (e.g., lung pathology). Synergy is quantified using Bliss independence or Loewe additivity models. Mechanistically, this compound inhibits SARS-CoV-2 S-protein fusion (5–10 μM) while boosting remdesivir’s bioavailability via CYP3A/P-gp inhibition .
Q. Why do in vitro antiviral IC50 values for this compound conflict with clinical trial outcomes in COVID-19?
- Methodological Answer : Analyze discrepancies using humanized mouse models to simulate tissue-specific drug distribution. For example, standard HIV doses (150 mg/day) yield plasma levels below antiviral IC50 (1 μM), but higher doses (400 mg/day) achieve therapeutic concentrations. Validate with PK/PD models linking this compound exposure to viral load reduction in respiratory vs. systemic compartments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s renal safety in long-term studies?
- Methodological Answer : Compare renal adverse events (e.g., proximal tubulopathy) in clinical trials (e.g., 2.9% discontinuation rate over 144 weeks) with in vitro cytotoxicity assays (CC50: 38–53 μM). Adjust for confounders like tenofovir coadministration and baseline eGFR. Use renal transporter inhibition assays (e.g., OCT2, MATE1) to identify risk factors for nephrotoxicity .
Q. What explains variable boosting efficacy of this compound vs. ritonavir across antiretrovirals?
- Methodological Answer : Profile CYP3A inhibition potency (ritonavir > this compound) and off-target effects (e.g., ritonavir induces CYP2B6). Use in vitro hepatocyte models to quantify boosting ratios (AUC increase) for darunavir or elvitegravir. Differences in protein binding (this compound: 98%) and enterocyte efflux may further explain variability .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
